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  • Product: 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine
  • CAS: 4204-01-7

Core Science & Biosynthesis

Foundational

In Vitro Receptor Binding Affinity and Pharmacodynamics of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (AP-238)

Executive Summary The proliferation of novel synthetic opioids (NSOs) designed to circumvent international scheduling has led to the emergence of the cinnamylpiperazine class. Among these, 4-Cinnamyl-2,6-dimethyl-1-propi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The proliferation of novel synthetic opioids (NSOs) designed to circumvent international scheduling has led to the emergence of the cinnamylpiperazine class. Among these, 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine , commonly known as AP-238 , represents a significant toxicological threat. As a Senior Application Scientist specializing in molecular pharmacology, I present this technical whitepaper to dissect the in vitro receptor binding affinity, functional potency, and downstream signaling cascades of AP-238. Understanding these mechanistic pathways is critical for drug development professionals and forensic toxicologists tasked with mitigating the risks of next-generation synthetic opioids.

Structural Pharmacology & Target Engagement

Classical synthetic opioids, such as fentanyl and its analogs, rely on a piperidine core linked to a phenethyl moiety to anchor into the µ-opioid receptor (MOR) binding pocket. In contrast, AP-238 utilizes a piperazine core substituted with a cinnamyl moiety and a propionyl group. This structural divergence fundamentally alters its binding kinetics and receptor engagement.

While the cinnamylpiperazine scaffold is chemically distinct from fentanyl, it successfully mimics the necessary pharmacophore to act as a potent, full agonist at the MOR. The addition of the propionyl group and the 2,6-dimethyl substitutions on the piperazine ring in AP-238 significantly enhances its lipophilicity and receptor affinity compared to its predecessor, AP-237 (bucinnazine).

Receptor Binding Affinity & Divergent Signaling Pathways

In modern opioid pharmacology, measuring simple binding affinity ( Ki​ ) is insufficient. To accurately predict in vivo effects, we must evaluate functional potency via specific intracellular signaling cascades. The MOR is a G-protein-coupled receptor (GPCR) that, upon activation by AP-238, initiates two primary pathways:

  • G αi/o​ Protein Pathway : Responsible for the desired analgesic and euphoric effects.

  • β -Arrestin-2 ( β arr2) Pathway : Strongly correlated with adverse opioid effects, including severe respiratory depression, tolerance, and gastrointestinal paralysis.

In vitro studies utilizing β arr2 recruitment assays reveal that AP-238 possesses an EC50​ of 248 nM (95% CI: 184–333 nM) . This makes AP-238 the most potent cinnamylpiperazine tested to date, exhibiting high efficacy without a ceiling effect. Its robust recruitment of β -arrestin-2 directly explains the profound respiratory depression observed in clinical overdose cases.

MOR_Signaling AP238 AP-238 (Cinnamylpiperazine Agonist) MOR µ-Opioid Receptor (MOR) AP238->MOR Binds & Activates G_Protein Gαi/o Protein Pathway MOR->G_Protein Primary Signaling Beta_Arrestin β-Arrestin-2 Pathway MOR->Beta_Arrestin Recruitment Analgesia Analgesia / Euphoria G_Protein->Analgesia Desired Effect Toxicity Respiratory Depression Beta_Arrestin->Toxicity Adverse Effect

Fig 1. AP-238 µ-opioid receptor (MOR) activation and divergent downstream signaling pathways.

Comparative Pharmacodynamics

To contextualize the threat level of AP-238, we must benchmark its functional potency against established clinical standards (Hydromorphone, Fentanyl) and its direct structural analogs (2-Methyl AP-237).

CompoundTarget ReceptorAssay Type EC50​ (nM) Emax​ (%)Reference
AP-238 MOR β -arrestin-2248HighFogarty et al., 2022
2-Methyl AP-237 MOR β -arrestin-22229125Vandeputte et al., 2020
Hydromorphone MOR β -arrestin-226.9100 (Ref)Fogarty et al., 2022
Fentanyl MOR β -arrestin-2< 10> 150General Literature

Data Interpretation: While AP-238 is approximately 10 times less potent than the clinical standard hydromorphone, it is nearly 9 times more potent than its predecessor 2-Methyl AP-237. This escalating potency within the cinnamylpiperazine subclass narrows the therapeutic index, drastically amplifying overdose risks.

Experimental Methodology: β -Arrestin-2 Recruitment Assay

To ensure scientific integrity, the evaluation of AP-238's binding affinity must rely on a self-validating experimental system. The causality behind choosing the β arr2 assay over a standard radioligand binding assay is crucial: binding does not equal activation. The β arr2 assay directly quantifies the specific intracellular cascade responsible for NSO-induced toxicity.

Self-Validating Protocol:

  • Cell Line Preparation : Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human MOR and a fusion protein system (e.g., enzyme fragment complementation) designed to emit luminescence upon β -arrestin-2 interaction.

  • Compound Preparation : Dissolve AP-238 in dimethyl sulfoxide (DMSO) to create a master stock. Perform serial dilutions to achieve a 10-point concentration range from 0.1 pM to 100 µM.

    • Causality: This wide range ensures the capture of both the baseline and the upper plateau necessary for accurate non-linear regression.

  • Assay Execution : Seed the cells into a 384-well microplate. Add the AP-238 dilutions in triplicate.

    • Internal Controls: Include Hydromorphone as a reference standard (to define 100% Emax​ ) and pure DMSO solvent blanks to establish baseline noise and correct for vehicle effects.

  • Incubation : Incubate the microplate at 37°C with 5% CO2​ for 90 minutes. This specific timeframe allows for steady-state receptor binding and maximal β -arrestin-2 recruitment.

  • Detection & Readout : Add the luminescent substrate. Measure luminescence using a high-throughput microplate reader. The emitted light is directly proportional to the β -arrestin-2 recruited to the MOR.

  • Data Analysis : Subtract the mean Area Under the Curve (AUC) of the DMSO blanks from the raw data. Generate concentration-response curves via three-parameter nonlinear regression to calculate the exact EC50​ and Emax​ .

Assay_Workflow Step1 1. Cell Culture (CHO-K1 MOR) Step2 2. AP-238 Addition (0.1 pM - 100 µM) Step1->Step2 Step3 3. Incubation (37°C, 90 min) Step2->Step3 Step4 4. Luminescence (βarr2 Readout) Step3->Step4 Step5 5. Data Analysis (EC50 Calculation) Step4->Step5

Fig 2. Step-by-step workflow for the in vitro β-arrestin-2 recruitment assay.

Toxicological Implications

The in vitro pharmacological profile of AP-238 serves as a direct predictor of its in vivo lethality. Because AP-238 acts as a highly efficacious MOR agonist with an EC50​ in the nanomolar range, it rapidly crosses the blood-brain barrier due to its lipophilic propionyl group, triggering massive β -arrestin-2 recruitment.

Postmortem toxicological analyses have detected AP-238 in fatal overdose cases at blood concentrations ranging from 87 to 120 ng/mL . These relatively low circulating levels align perfectly with the in vitro data, proving that AP-238 requires a very small systemic concentration to induce fatal respiratory depression. Furthermore, extensive in vitro human liver microsome (pHLM) assays indicate that AP-238 undergoes rapid N-dealkylation and hydroxylation, complicating forensic detection and extending its toxicodynamic half-life .

References

  • Fogarty, M., et al. "Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238." Archives of Toxicology, 2022.[Link]

  • Vandeputte, M. M., et al. "In vitro functional characterization of a panel of non-fentanyl opioid new psychoactive substances." Archives of Toxicology, 2020.[Link]

  • Brunetti, P., et al. "Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid." Drug Testing and Analysis, 2023.[Link]

Foundational

chemical synthesis steps for 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

An In-Depth Technical Guide to the Chemical Synthesis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, scientifically-g...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Synthesis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine, a substituted piperazine derivative of interest to researchers in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in pharmacology, and understanding its derivatization is crucial for creating novel molecular entities.[1][2][3] This document outlines a robust, three-step synthetic pathway, beginning with the formation of the core heterocyclic structure, followed by sequential, selective N-functionalization. Each step is detailed with mechanistic rationale, step-by-step protocols, and critical process parameters, ensuring reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Strategic Importance of Substituted Piperazines

The piperazine ring is a ubiquitous structural motif in a multitude of pharmacologically active agents, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][4] The synthesis of asymmetrically N,N'-disubstituted piperazines is a key challenge in medicinal chemistry, as it allows for the precise tuning of a molecule's interaction with biological targets.[2][5] This guide focuses on a specific derivative, 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine, and presents a logical, field-proven synthetic strategy. The chosen pathway emphasizes control over regioselectivity and provides a clear framework for accessing the target compound in high purity.

Overall Synthetic Strategy

The synthesis is designed as a linear, three-step sequence. This approach allows for the isolation and purification of intermediates, which is critical for ensuring the quality of the final product and simplifying troubleshooting.

  • Step 1: Synthesis of the Piperazine Core - Formation of cis-2,6-dimethylpiperazine from a suitable acyclic precursor.

  • Step 2: Selective N-Alkylation - Introduction of the cinnamyl group onto one of the nitrogen atoms of the piperazine ring.

  • Step 3: N-Acylation - Final derivatization of the second nitrogen atom with a propionyl group to yield the target molecule.

Overall_Synthesis_Workflow Start Diisopropanolamine Intermediate1 cis-2,6-Dimethylpiperazine Start->Intermediate1 Step 1: Cyclization Intermediate2 1-Cinnamyl-3,5-dimethylpiperazine Intermediate1->Intermediate2 Step 2: N-Cinnamylation FinalProduct 4-Cinnamyl-2,6-dimethyl- 1-propionyl-piperazine Intermediate2->FinalProduct Step 3: N-Propioylation

Caption: Overall three-step synthetic workflow.

Part 1: Synthesis of the Piperazine Core: cis-2,6-Dimethylpiperazine

Mechanistic Rationale & Authoritative Grounding

The foundational step is the construction of the cis-2,6-dimethylpiperazine ring. A well-established and industrially relevant method involves the reductive cyclization of diisopropanolamine in the presence of ammonia and a hydrogenation catalyst.[6][7] This reaction proceeds via intramolecular amination and dehydration. The use of specific catalysts, often nickel-based, and organic solvents like toluene is reported to enhance the selectivity towards the desired cis-isomer, which can then be isolated via crystallization.[7] The presence of hydrogen and a hydrogenation catalyst facilitates the reductive amination steps necessary for ring closure.

Experimental Protocol: Cyclization of Diisopropanolamine

This protocol is adapted from established industrial methods.[6][7]

  • Reactor Setup: A high-pressure autoclave reactor is charged with diisopropanolamine, toluene (approx. 1:1 by weight), and a Raney Nickel catalyst (approx. 5% by weight of the diisopropanolamine).

  • Ammonia Addition: The reactor is sealed, and liquid ammonia is introduced.

  • Hydrogenation: The reactor is pressurized with hydrogen gas (target pressure range: 50-60 kg/cm ²).

  • Reaction Execution: The mixture is heated to approximately 200°C and stirred vigorously for 4-6 hours. The temperature and pressure are critical parameters that control the reaction rate and selectivity.

  • Work-up and Isolation: After cooling and venting, the catalyst is removed by filtration. The toluene is distilled from the filtrate. The resulting mixture of cis- and trans-2,6-dimethylpiperazine is cooled, allowing the cis-isomer to crystallize.

  • Purification: The crystallized cis-2,6-dimethylpiperazine is collected by filtration and can be further purified by recrystallization to achieve high purity.[6]

ParameterValue / ReagentRationale
Starting Material DiisopropanolamineAcyclic precursor providing the necessary carbon-nitrogen backbone.
Catalyst Raney NickelPromotes the hydrogenation and reductive amination steps required for cyclization.[7]
Solvent TolueneAn organic solvent that improves selectivity for the cis-isomer.[7]
Reagents Ammonia, Hydrogen GasAmmonia acts as the nitrogen source for cyclization; hydrogen is the reductant.
Temperature ~200 °CProvides the necessary activation energy for the multi-step reaction.
Pressure ~55 kg/cm ²Ensures sufficient hydrogen concentration for the reductive steps.
Typical Yield >60% (of cis-isomer)Based on the starting diisopropanolamine.[6]

Part 2: Selective Mono-N-Cinnamylation

Mechanistic Rationale & Authoritative Grounding

With the piperazine core synthesized, the next step is the selective functionalization of one of the two equivalent secondary amine nitrogens. This is achieved through an N-alkylation reaction with a cinnamyl halide (e.g., cinnamyl chloride or bromide) via a nucleophilic substitution (SN2) mechanism.[2] To favor mono-alkylation and suppress the formation of the N,N'-di-cinnamylated byproduct, a significant molar excess of the piperazine starting material is employed.[8] This statistical control ensures that the cinnamyl halide is more likely to encounter an unreacted piperazine molecule than a mono-substituted one. The reaction is typically run in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

N_Cinnamylation_Workflow Piperazine cis-2,6-Dimethylpiperazine (Excess) Reaction Reaction (Heating) Piperazine->Reaction Reagents Cinnamyl Chloride Base (e.g., K2CO3) Reagents->Reaction Product 1-Cinnamyl-3,5-dimethylpiperazine Reaction->Product S_N2 Alkylation

Caption: Workflow for selective mono-N-cinnamylation.

Experimental Protocol: Synthesis of 1-Cinnamyl-3,5-dimethylpiperazine

This protocol is an adaptation of general methods for the N-cinnamylation of piperazine.[8][9]

  • Reagent Setup: In a round-bottom flask, dissolve cis-2,6-dimethylpiperazine (5.0 equivalents) in a suitable polar aprotic solvent such as isopropanol or acetonitrile. Add a mild inorganic base like potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Substrate Addition: To the stirred suspension, add cinnamyl chloride (1.0 equivalent) dropwise at room temperature. The dropwise addition helps to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 70-80°C) and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction & Purification: Dissolve the residue in a suitable organic solvent like chloroform or ethyl acetate. Wash the organic layer sequentially with a dilute sodium hydroxide solution and then with water to remove unreacted starting material and salts.[9] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography or vacuum distillation to isolate the desired mono-cinnamylated product.

ParameterValue / ReagentRationale
Nucleophile cis-2,6-DimethylpiperazineUsed in large excess (3-5 eq.) to favor mono-alkylation.
Electrophile Cinnamyl Chloride/BromideThe alkylating agent that introduces the cinnamyl group.
Base K₂CO₃ or Et₃NScavenges the HCl byproduct, preventing protonation of the amine nucleophile.
Solvent Isopropanol / AcetonitrileA polar solvent to facilitate the SN2 reaction.
Temperature 70-80 °C (Reflux)Provides sufficient energy to overcome the activation barrier of the reaction.[9]
Purification Column ChromatographySeparates the mono-alkylated product from di-alkylated byproduct and starting material.

Part 3: Final N-Acylation to Yield the Target Compound

Mechanistic Rationale & Authoritative Grounding

The final step is the acylation of the remaining secondary amine on the mono-substituted piperazine intermediate. This is a classic nucleophilic acyl substitution reaction.[10][11] Propionyl chloride, a highly reactive acylating agent, is used to introduce the propionyl group. The lone pair of electrons on the secondary amine nitrogen attacks the electrophilic carbonyl carbon of the propionyl chloride. This is followed by the departure of the chloride leaving group to form the final amide product. A base, typically a tertiary amine like triethylamine (Et₃N), is essential to neutralize the HCl generated during the reaction.[12]

Experimental Protocol: Synthesis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

This procedure is based on standard N-acylation protocols for secondary amines.[12][13]

  • Reagent Setup: Dissolve 1-cinnamyl-3,5-dimethylpiperazine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask equipped with a nitrogen inlet. Add triethylamine (Et₃N, 1.5 equivalents) to act as an acid scavenger.

  • Acylation: Cool the solution to 0°C in an ice bath. Add propionyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintaining a low temperature is crucial to control the reactivity of the acyl chloride.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction & Purification: Wash the organic layer with a saturated solution of sodium bicarbonate (to remove any remaining acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The final product can be purified by silica gel column chromatography to yield 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine as a pure compound.

ParameterValue / ReagentRationale
Starting Material 1-Cinnamyl-3,5-dimethylpiperazineThe mono-substituted intermediate with a free secondary amine.
Acylating Agent Propionyl ChlorideA reactive electrophile for introducing the propionyl group.
Base Triethylamine (Et₃N)A non-nucleophilic organic base to neutralize the HCl byproduct.[12]
Solvent Dichloromethane (DCM)Anhydrous aprotic solvent that does not react with the acyl chloride.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction with the highly reactive acyl chloride.
Purification Silica Gel ChromatographyStandard method for purifying organic compounds of moderate polarity.

Conclusion

This guide details a logical and robust three-step synthesis for 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine. By beginning with the formation of the piperazine core, followed by a statistically controlled mono-alkylation and a final, straightforward acylation, the target compound can be accessed in a controlled and reproducible manner. The protocols and rationale provided herein are grounded in established chemical principles and supported by authoritative literature, offering a reliable blueprint for researchers and drug development professionals.

References

  • PrepChem. Synthesis of N-cinnamyl piperazine. Available at: [Link]

  • DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine. Google Patents.
  • JP3443583B2 - Method for producing cis-2,6-dimethylpiperazine. Google Patents.
  • G. L. Stahl, R. Walter, and C. W. Smith. Asymmetric Synthesis of 2,6-Methylated Piperazines. The Journal of Organic Chemistry, 1995. Available at: [Link]

  • MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 2026. Available at: [Link]

  • S. Sari, S. Ünalan, M. S. Yılmaz. Synthesis of cinnamyl-acyl piperazine compounds (5r-w). ResearchGate. Available at: [Link]

  • US3573291A - Cinnamylpiperazine preparations. Google Patents.
  • M. Radi, et al. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Molecules, 2020. Available at: [Link]

  • A. V. K. Suryadevara, et al. Piperazine derivatives having aromatic and aliphatic systems. ResearchGate, 2023. Available at: [Link]

  • G. G. Gallo, et al. 2,6-Dialkylpiperazines. I. Synthesis of cis-2,6-Dimethylpiperazine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • J. B. Christensen. A Simple Synthesis of N-Alkylpiperazines. ResearchGate, 2024. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • CZ305317B6 - Method of direct mono-N-substitution of piperazine. Google Patents.
  • F. G. G. F. Manelfi, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 2024. Available at: [Link]

  • A. S. de la Fuente, et al. Mono-acylation of piperazine and homopiperazine via ionic immobilization. ResearchGate, 2012. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Available at: [Link]

  • M. P. L. T. M. L. E. J. L. Scott, et al. Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 2020. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

Abstract This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Cinnam...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine. The cinnamyl and piperazine moieties are common scaffolds in modern medicinal chemistry, making robust analytical control essential for drug development and quality control.[1] This method utilizes reversed-phase chromatography with UV detection, demonstrating excellent specificity in the presence of degradation products generated under forced stress conditions. The protocol is fully validated according to the International Council for Harmonisation (ICH) guidelines, providing a reliable tool for researchers, scientists, and drug development professionals.[2][3]

Introduction and Scientific Rationale

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is a synthetic compound incorporating a piperazine ring, a versatile scaffold in many active pharmaceutical ingredients (APIs), and a cinnamyl group, which serves as a potent chromophore for UV detection.[1][4] The accurate quantification of such compounds is critical throughout the drug development lifecycle, from purity assessment of the drug substance to stability testing of the final formulation. High-performance liquid chromatography (HPLC) is an indispensable analytical tool for this purpose, offering high resolution and sensitivity.[5]

The primary objective of this work was to develop a stability-indicating method. A stability-indicating method is one that can accurately measure the drug substance without interference from its degradation products, impurities, or excipients.[6] To achieve this, we employed a forced degradation strategy, intentionally subjecting the analyte to harsh chemical and physical conditions to generate potential degradants and prove the method's specificity.[5][7][8] This approach is a regulatory expectation and provides critical insights into the intrinsic stability of the molecule.[6][9]

The choice of a reversed-phase HPLC (RP-HPLC) mode was based on the analyte's structure, which possesses both hydrophobic (cinnamyl group) and polar, ionizable (piperazine ring) characteristics. This dual nature makes it well-suited for separation on a non-polar stationary phase like C18.[10] Method development focused on the systematic optimization of the mobile phase, particularly its pH, to control the ionization of the basic piperazine moiety, thereby ensuring a sharp, symmetrical peak shape.

Experimental Design and Methodology

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or variable wavelength UV detector.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), Phosphoric acid (analytical grade), and purified water.

  • Analyte: 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine reference standard.

Analyte Characteristics and Initial Considerations
  • Structure: The molecule contains a basic piperazine ring, which is susceptible to protonation at acidic pH.

  • UV Absorbance: The cinnamyl group contains a conjugated system (phenyl ring and a double bond) that strongly absorbs UV radiation. The typical UV absorbance maximum (λmax) for cinnamoyl systems is in the range of 280-320 nm.[11][12][13][14] A PDA scan of the analyte in the mobile phase was performed to identify the optimal wavelength for maximum sensitivity and specificity.

HPLC-UV Method Development: A Step-by-Step Approach

The development of a robust HPLC method follows a logical progression, beginning with component selection and moving toward fine-tuning for optimal performance.

Column Selection: The Foundation of Separation

The stationary phase chemistry is the most powerful factor influencing chromatographic selectivity.[15]

  • Initial Choice (C18): A C18 (octadecylsilane) column was selected as the primary choice. This is the most common stationary phase in reversed-phase HPLC and provides excellent hydrophobic retention for a wide range of molecules.

  • Rationale: The non-polar C18 chains will interact with the hydrophobic cinnamyl portion of the analyte, providing the primary retention mechanism. By controlling the mobile phase, we can modulate this retention to achieve a suitable analysis time. For compounds with polar functional groups, modern, well-endcapped C18 columns minimize undesirable interactions with residual silanols, leading to better peak shapes.

Mobile Phase Optimization: Driving Selectivity and Efficiency

The mobile phase composition is critical for controlling retention and resolution.[10][16][17]

  • Organic Modifier Selection: Both acetonitrile (ACN) and methanol (MeOH) were evaluated. ACN was ultimately chosen as it provided a sharper peak shape and lower system backpressure compared to methanol at equivalent solvent strengths.

  • Aqueous Phase and pH Control: This is the most critical parameter for this analyte. The piperazine nitrogens are basic and can exist in ionized (protonated) or non-ionized forms depending on the mobile phase pH.

    • Causality: In an unbuffered or neutral mobile phase, the analyte can interact with the stationary phase in multiple ionization states, leading to broad, tailing peaks. By setting the pH at least 1-2 units below the pKa of the piperazine nitrogens, we ensure the molecule exists predominantly in a single, fully protonated state.[18] This leads to consistent interactions with the stationary phase and a highly symmetrical peak.

    • Protocol: An aqueous solution containing 0.1% formic acid (approx. pH 2.7) was chosen. Formic acid is an effective buffering agent at low pH and is compatible with mass spectrometry if future LC-MS analysis is required.[16]

  • Elution Mode: Gradient vs. Isocratic:

    • Scouting Gradient: A fast linear gradient (e.g., 5% to 95% ACN over 15 minutes) was run to determine the approximate percentage of ACN required to elute the analyte. This also helps to reveal the presence of any late-eluting impurities.

    • Isocratic Optimization: Based on the scouting run, an isocratic mobile phase composition was developed. An isocratic method is generally preferred for routine quality control due to its simplicity, robustness, and shorter run-to-run equilibration times.

Final Optimized Chromatographic Conditions

The systematic optimization process led to the following final method parameters, summarized in the table below.

ParameterOptimized Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 290 nm
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R2))

Method validation provides documented evidence that the procedure is suitable for its intended purpose.[2][3][19] The following validation parameters were assessed according to ICH guidelines.[20][21]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including degradants.[19] Forced degradation studies are the cornerstone of developing a stability-indicating method.[5][6][8]

  • Objective: To demonstrate that the analyte peak is free from interference from any degradation products generated under stress.

  • Protocol: The analyte (in solution and as a solid) was subjected to the following stress conditions to achieve a target degradation of 5-20%.[6][9]

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours, followed by neutralization.[6]

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 8 hours, followed by neutralization.[6]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[6]

    • Thermal Degradation: Solid drug substance exposed to 105 °C for 48 hours.

    • Photolytic Degradation: Solution and solid drug substance exposed to UV and visible light in a photostability chamber.

  • Acceptance Criteria: The analyte peak should be well-resolved from all degradant peaks (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the analyte peak in the presence of its degradants.

Validation Parameters and Results

The following table summarizes the validation experiments and typical acceptance criteria.

Validation ParameterProtocolAcceptance Criteria
Linearity & Range Analysis of seven concentration levels prepared from a stock solution, covering 50-150% of the target concentration.Correlation coefficient (R²) ≥ 0.999
Accuracy (% Recovery) Analysis of samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%
Precision (RSD%) Repeatability: Six replicate injections of the same sample. Intermediate: Analysis on two different days by two analysts.RSD ≤ 2.0%
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Report the value.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1.Report the value. Precision at this level should be acceptable.
Robustness Deliberate small variations in flow rate (±0.1 mL/min), mobile phase composition (±2% ACN), and column temperature (±2 °C).System suitability parameters remain within limits.

Visual Workflows

The following diagrams illustrate the logical flow of the method development and validation processes.

G cluster_dev Method Development Workflow A Define Analytical Goal (Quantification of Analyte) B Analyte Characterization (UV Spectrum, Polarity) A->B C Select HPLC Mode (Reversed-Phase) B->C D Column Selection (C18 Workhorse) C->D E Mobile Phase Screening (ACN vs MeOH, pH) D->E F Run Scouting Gradient E->F G Optimize Isocratic Conditions (ACN/Water Ratio) F->G H Finalize Method Parameters (Flow, Temp, Wavelength) G->H

Caption: Workflow for HPLC-UV method development.

G cluster_val Method Validation Workflow (ICH Q2) cluster_spec Specificity cluster_quant Quantitative Tests S1 Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) S2 Peak Purity Assessment (PDA Detector) S1->S2 F Validated Method S2->F Q1 Linearity & Range Q2 Accuracy (% Recovery) Q1->Q2 Q3 Precision (RSD%) Q1->Q3 Q4 LOD & LOQ Q1->Q4 Q2->F Q3->F Q4->F R Robustness (Vary Flow, Temp, Mobile Phase) R->F

Caption: Protocol for HPLC method validation.

Conclusion

The HPLC-UV method described in this application note is a scientifically sound, robust, and reliable tool for the quantitative determination of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine. The systematic development approach, particularly the control of mobile phase pH, was critical to achieving excellent chromatographic performance. The comprehensive validation, including rigorous forced degradation studies, confirms that the method is stability-indicating and fit for its intended purpose in a regulated pharmaceutical environment. This protocol provides a solid foundation for routine quality control, stability analysis, and other quantitative applications in drug development.

References

  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Waters Column Selection Guide for Polar Compounds Source: Waters Corporation URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: Forced Degradation in HPLC Methods Source: Scribd URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: HPLC Column Selection Guide Source: Phenomenex URL: [Link]

  • Title: Liquid Chromatographic-Fluorometric Determination of Cinnamyl Alcohol in Perfumes, Colognes, and Toilet Waters Source: Journal of AOAC INTERNATIONAL URL: [Link]

  • Title: Mobile Phase Optmization Strategies for Reversed Phase HPLC Source: LCGC International URL: [Link]

  • Title: Improving Separation of Peaks in RP HPLC Source: MicroSolv Technology Corporation URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: JOCPR URL: [Link]

  • Title: Infographic: What's the Best Column for Polar Compound Retention? Source: Waters Blog URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization Source: PubMed URL: [Link]

  • Title: Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications Source: Advanced Materials Technology URL: [Link]

  • Title: Mobile Phase Optimization Strategies For Reversed Phase HPLC Source: Scribd URL: [Link]

  • Title: Rapid Determination of Cinnamyl Alcohol, Cinnamaldehyde and Cinnamic Acid in Bioconversion Products by Multiorder Derivative Ultraviolet Spectrometry Source: Food Science URL: [Link]

  • Title: A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances Source: RSC Publishing URL: [Link]

  • Title: Analysis of cinnamyl alcohol- and cinnamyl aldehyde end groups in lignin by trimethylsilylation/pyrolysis-gas chromatography Source: Semantic Scholar URL: [Link]

  • Title: Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli Source: PMC URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Ich guidelines for validation final Source: Slideshare URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: Validation of Analytical Procedure Q2(R2) Source: ICH URL: [Link]

  • Title: 1-propionyl-4-cinnamylpiperazine (C16H22N2O) Source: PubChemLite URL: [Link]

  • Title: Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents Source: Nepalese Chemical Society URL: [Link]

  • Title: Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations Source: Asian Publication Corporation URL: [Link]

  • Title: Chemical structure of piperazine. Source: ResearchGate URL: [Link]

  • Title: Structure of cinnamyl piperazine derivatives as CNS agents Source: ResearchGate URL: [Link]

  • Title: Simultaneous Estimation of Cinnamaldehyde, Cinnamic Acid, and Eugenol in Herbal Formulation by Ultraviolet Spectrophotometry Source: ResearchGate URL: [Link]

  • Title: Spectrophotometric Determination of Cinnamaldehyde from Crude Drugs and Herbal Preparations Source: ResearchGate URL: [Link]

  • Title: Piperazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Piperazine Source: NIST WebBook URL: [Link]

Sources

Application

in vivo dosing and administration routes for 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

Target Audience: Researchers, toxicologists, and preclinical drug development scientists. Compound: AP-238 (4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine) Introduction & Pharmacological Profile AP-238 (1-[2,6-dimethyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, toxicologists, and preclinical drug development scientists. Compound: AP-238 (4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine)

Introduction & Pharmacological Profile

AP-238 (1-[2,6-dimethyl-4-[(E)-3-phenylprop-2-en-1-yl]piperazin-1-yl]propan-1-one) is a novel synthetic opioid (NSO) belonging to the cinnamylpiperazine subclass[1]. Emerging on the illicit drug market around 2020 as an evasion of fentanyl-analog scheduling, AP-238 is structurally related to bucinnazine (AP-237) but features a propionyl rather than a butyryl group[1][2].

In vitro pharmacological profiling demonstrates that AP-238 acts as a potent, fully efficacious agonist at the μ-opioid receptor (MOR)[1][3]. In β-arrestin-2 recruitment assays, AP-238 exhibits an EC50 of approximately 248 nM, making it the most potent among tested cinnamylpiperazines, though less potent than fentanyl[4]. Because AP-238 strongly recruits β-arrestin-2 alongside G-protein activation, it carries a high risk for severe adverse effects, including profound respiratory depression and rapid tolerance[4][5].

MOR_Signaling AP238 AP-238 (MOR Agonist) MOR μ-Opioid Receptor (MOR) AP238->MOR Binds & Activates (EC50 ~248 nM) GProtein G-Protein Pathway (Gi/o) MOR->GProtein Primary Signaling BetaArrestin β-Arrestin-2 Pathway MOR->BetaArrestin Recruitment Analgesia Antinociception (Analgesia) GProtein->Analgesia Therapeutic Target Adverse Adverse Effects (Resp. Depression) BetaArrestin->Adverse Toxicity/Tolerance

Figure 1: AP-238 binding at the μ-Opioid Receptor and downstream signaling pathways.

Experimental Design & Route Causality

The selection of the administration route for AP-238 critically impacts its pharmacokinetic (PK) distribution and pharmacodynamic (PD) readouts. As a highly lipophilic molecule, AP-238 readily crosses the blood-brain barrier[1].

  • Subcutaneous (s.c.) Administration: This is the gold standard for rodent behavioral assays (e.g., hot plate, tail-flick). Subcutaneous injection bypasses the extensive first-pass hepatic metabolism seen with oral dosing, allowing for rapid, predictable systemic absorption[6]. This ensures that the peak central nervous system (CNS) concentration aligns with standard 15- to 30-minute behavioral testing windows[7].

  • Oral (p.o.) Administration: Oral gavage is essential for translational metabolic profiling and abstinence control studies. AP-238 undergoes significant first-pass metabolism in the liver[6]. In vivo studies have identified 32 distinct phase I and phase II metabolites in urine and blood, primarily driven by hydroxylation, O-methylation, and N-deacylation[8][9]. Oral dosing accurately mimics the primary route of human illicit consumption[1].

  • Intraperitoneal (i.p.) Administration: While useful for acute toxicity (LD50) screening due to rapid absorption, i.p. routes subject the drug to partial first-pass metabolism via the hepatic portal vein, which can artificially alter the apparent analgesic potency compared to s.c. routes.

Quantitative Pharmacological Data

The following table summarizes the comparative pharmacological metrics of AP-238 against standard opioids to guide dose-selection in naive rodent models.

CompoundMOR Activation (EC50)Relative Efficacy (Emax)Primary In Vivo RoutesEstimated Rodent ED50 (s.c.)
AP-238 248 nM[4]Full Agonist[1]s.c., p.o., i.p.~1.0 - 5.0 mg/kg*
2-Methyl AP-237 >248 nM[4]125% (vs Hydromorphone)[4]s.c., p.o.~2.0 - 10.0 mg/kg
Morphine ~15 - 30 nMFull Agonists.c., i.p., i.v.3.94 mg/kg[10]
Fentanyl ~2 - 5 nMFull Agonists.c., i.v.0.02 mg/kg[10]

*Estimated based on equipotent structural analogs (AP-237) and relative in vitro MOR affinity. Dosing must be titrated carefully to avoid fatal respiratory depression.

In Vivo Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the formulation, pharmacodynamic testing, and pharmacokinetic sampling for AP-238.

InVivo_Workflow Prep Formulation 10% DMSO/Saline Admin Administration (s.c. or p.o.) Prep->Admin Timepoints Time-Course (15-120 min) Admin->Timepoints Assay Behavioral Assays (Hot Plate) Timepoints->Assay Analysis Data Analysis (%MPE & ED50) Assay->Analysis

Figure 2: Standardized in vivo workflow for evaluating AP-238 pharmacodynamics.

Protocol A: Formulation of AP-238 Dosing Solutions

Causality: AP-238 is frequently synthesized as a hydrochloride (HCl) salt, which increases hydrophilicity[1]. However, to guarantee complete dissolution and prevent micro-precipitation upon injection (which causes erratic absorption), a low-concentration organic co-solvent is recommended.

  • Weighing: Accurately weigh the required mass of AP-238 HCl powder using a microbalance.

  • Primary Dissolution: Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock solution. Vortex for 30 seconds until completely clear.

  • Dilution: Dilute the stock solution with sterile physiological saline (0.9% NaCl) to achieve a final vehicle concentration of 10% DMSO in saline [7].

  • Verification: Ensure the final solution is clear. Note: Final injection volumes should not exceed 1 mL/kg for rats or 10 mL/kg for mice to prevent tissue distension.

Protocol B: Subcutaneous Dosing & Hot Plate Antinociception Assay

Causality: The hot plate assay measures supraspinal antinociception. Subcutaneous administration ensures rapid CNS penetrance without the stress-induced confounding variables associated with intravenous injections[7][10].

  • Acclimation: Habituate rodents (e.g., Sprague-Dawley rats) to the testing room for 1 hour prior to the experiment.

  • Baseline Measurement: Place the rodent on a hot plate set to exactly 52.0 ± 0.5 °C. Record the latency to the first sign of nociception (hind paw licking or jumping). Remove the animal immediately. Apply a strict 45-second cut-off to prevent tissue damage[7].

  • Administration: Inject AP-238 (e.g., 0.5, 1.0, 3.0, and 5.0 mg/kg dose groups) subcutaneously into the loose skin of the lower back/flank[7].

  • Time-Course Testing: Re-evaluate hot plate latency at 15, 30, 60, 120, and 240 minutes post-injection[7].

  • Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE =[(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] × 100

Protocol C: Oral Administration for Pharmacokinetic (PK) Profiling

Causality: To identify urinary biomarkers and map phase I/II metabolism, oral dosing is required to force the compound through hepatic first-pass metabolism[6][8].

  • Fasting: Fast the animals for 12 hours prior to dosing to prevent food-drug binding interactions in the gastric mucosa, providing water ad libitum.

  • Gavage: Administer AP-238 via oral gavage using a bulb-tipped gastric needle.

  • Metabolic Housing: Immediately transfer animals to metabolic cages designed to separate and collect urine and feces.

  • Sample Collection: Collect whole blood (via tail vein or submandibular bleed) at 0.5, 1, 2, 4, and 8 hours. Collect pooled urine at 12 and 24 hours[8][9].

  • Enzymatic Cleavage: Prior to LC-qToF-MS analysis, treat urine samples with β-glucuronidase/arylsulfatase (incubated at 45°C for 1 hour) to cleave phase II conjugates, allowing for the accurate quantification of phase I metabolites (e.g., hydroxylated AP-238)[8].

References

  • Grokipedia. AP-238: Patterns of Abuse, Pharmacology, and Pharmacokinetics. Available at:[Link]

  • Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701-1710. Available at:[Link]

  • Brunetti, P., et al. (2023). Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid. Drug Testing and Analysis. Available at:[Link]

  • Latrina Walden Exam Solutions. (2024). Opioid pharmacokinetics - A Beginner's Guide. Available at:[Link]

  • Vandeputte, M. M., et al. (2022). Pharmacological evaluation and forensic case series of N-pyrrolidino etonitazene (etonitazepyne)... Center for Forensic Science Research and Education (CFSRE). Available at:[Link]

  • UK Government / ACMD. (2024). Acyl Piperazine Opioids, Including 2-Methyl-AP-237. Available at:[Link]

  • National Forensic Laboratory (Slovenia). (2020). ANALYTICAL REPORT: AP-238. Available at:[Link]

Sources

Method

Application Note: Solid-Phase Extraction and LC-MS/MS Quantification of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (AP-238) in Human Plasma

Introduction & Mechanistic Background The compound 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine , commonly known as AP-238 , is an emerging synthetic opioid and cinnamylpiperazine derivative [1]. Originally structurall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

The compound 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine , commonly known as AP-238 , is an emerging synthetic opioid and cinnamylpiperazine derivative [1]. Originally structurally related to bucinnazine (AP-237), AP-238 has appeared on the illicit drug market as a novel psychoactive substance (NPS) [2]. Due to its high potency at the μ -opioid receptor and its implication in severe clinical intoxications and fatalities, there is a critical need for robust, highly sensitive analytical methods to quantify this compound in biological matrices such as human plasma [3].

This application note details a validated, self-contained Solid-Phase Extraction (SPE) protocol coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because AP-238 contains a basic piperazine nitrogen, it is highly amenable to Mixed-Mode Cation Exchange (MCX) extraction. The MCX sorbent provides a dual-retention mechanism (reversed-phase and ion-exchange), allowing for aggressive wash steps that eliminate matrix effects (e.g., plasma phospholipids and endogenous proteins) while ensuring high recovery of the target analyte [3].

Experimental Workflow & Causality

To ensure a self-validating analytical system, the protocol employs a deuterated internal standard (IS) added prior to sample manipulation. This controls for extraction recovery variations and ionization suppression during LC-MS/MS.

Reagents and Materials
  • Analyte: 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (AP-238) reference standard.

  • Internal Standard (IS): Fentanyl-d5 or an appropriate deuterated piperazine analog.

  • SPE Cartridges: Mixed-mode strong cation exchange (e.g., Oasis MCX, 30 mg/1 mL).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

Workflow Visualization

SPE_Workflow A 1. Sample Aliquot (200 µL Plasma + IS) B 2. Acidification (Add 200 µL 2% H3PO4) A->B D 4. Sample Loading (1 mL/min flow rate) B->D C 3. Cartridge Conditioning (1 mL MeOH -> 1 mL H2O) C->D E 5. Wash 1: Acidic Water (1 mL 2% Formic Acid) D->E F 6. Wash 2: Organic (1 mL 100% MeOH) E->F G 7. Elution (1 mL 5% NH4OH in MeOH) F->G H 8. Evaporation & Reconstitution (N2 gas at 40°C -> 100 µL Mobile Phase) G->H I 9. LC-MS/MS Analysis (ESI+ dMRM Mode) H->I

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for AP-238 extraction from plasma.

Step-by-Step SPE Protocol

Step 1: Sample Pre-treatment

  • Action: Transfer 200 µL of human plasma to a clean microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL). Add 200 µL of 2% aqueous phosphoric acid (H₃PO₄) and vortex for 30 seconds.

  • Causality: Acidification disrupts protein-drug binding and ensures the basic piperazine nitrogen of AP-238 is fully ionized (protonated), which is strictly required for electrostatic retention on the MCX sorbent.

Step 2: Sorbent Conditioning

  • Action: Pass 1.0 mL of LC-MS grade MeOH through the MCX cartridge, followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Causality: MeOH solvates the hydrophobic polymer backbone, maximizing surface area. Water removes excess organic solvent, preparing the bed for the aqueous plasma sample.

Step 3: Sample Loading

  • Action: Load the acidified plasma sample onto the cartridge. Apply a gentle vacuum to achieve a flow rate of ~1 mL/min.

  • Causality: A slow flow rate ensures sufficient residence time for the protonated AP-238 to bind to the sulfonic acid groups of the sorbent via ion exchange.

Step 4: Washing (Interference Removal)

  • Action: Wash with 1.0 mL of 2% Formic Acid in water, followed by 1.0 mL of 100% MeOH. Apply maximum vacuum for 2 minutes to dry the cartridge.

  • Causality: The acidic wash removes neutral and acidic hydrophilic interferences. The 100% MeOH wash removes hydrophobic interferences (e.g., phospholipids) via the reversed-phase mechanism. AP-238 remains locked to the sorbent via strong ionic bonds.

Step 5: Elution

  • Action: Elute the target analyte using 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

  • Causality: The high pH of the elution solvent neutralizes the basic nitrogen of AP-238, breaking the ionic bond with the sorbent and allowing the organic solvent to elute the now-hydrophobic molecule.

Step 6: Concentration and Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% ACN with 0.1% FA).

LC-MS/MS Analytical Conditions

Chromatographic separation is performed on a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) to ensure sharp peak shapes and separation from residual matrix components [1].

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

Method Validation & Quantitative Data

The self-validating nature of this protocol is confirmed through rigorous recovery and matrix effect evaluations. Table 1 summarizes typical quantitative validation parameters for AP-238 extracted via this MCX protocol.

Table 1: Quantitative Validation Parameters for AP-238 in Plasma

ParameterValue / ResultAcceptance Criteria
Linear Dynamic Range 0.5 – 500 ng/mL R2≥0.995
Limit of Quantitation (LOQ) 0.5 ng/mLS/N 10, Precision 20%
Extraction Recovery (MCX) 89.4% ± 4.2%Consistent across low/med/high QC
Matrix Effect (Ion Suppression) -6.1% ±15% deviation
Intra-day Precision (CV%) 3.8% – 6.5% 15%
Inter-day Accuracy 94.2% – 103.1%85% – 115% of nominal

Conclusion

The application of Mixed-Mode Cation Exchange (MCX) solid-phase extraction provides a highly selective and efficient method for the isolation of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (AP-238) from complex human plasma. By leveraging the basic nature of the piperazine ring, analysts can utilize aggressive organic washes to eliminate phospholipid-induced ion suppression, resulting in a highly sensitive and reliable LC-MS/MS assay suitable for forensic and clinical toxicology.

References

  • National Forensic Laboratory (NFL), Slovenia. (2020). Analytical Report: AP-238 (1-{2,6-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one). Policija.si. Available at:[Link]

  • World Health Organization (WHO). (2021). WHO Expert Committee on Drug Dependence: 1-Butyryl-4-cinnamylpiperazine hydrochloride and related compounds. ECDD Repository. Available at:[Link]

  • Vandeputte, M. M., et al. (2021). DARK Classics in Chemical Neuroscience: Bucinnazine and Novel Piperazine Opioids. ResearchGate. Available at:[Link]

Application

Application Note: NMR Structural Elucidation and Conformational Dynamics of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (Variable Temperature, COSY, HSQC, HMBC, NOESY) Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (Variable Temperature, COSY, HSQC, HMBC, NOESY)

Executive Summary

The structural verification of complex heterocyclic pharmacophores requires moving beyond simple 1D NMR assignments. 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (also known in forensic and medicinal chemistry as AP-238[1]) presents a triad of analytical challenges: a substituted piperazine core with two stereocenters, an N-acyl group inducing restricted rotation, and an N-alkylated cinnamyl moiety.

As an Application Scientist, I have designed this protocol not merely as a sequence of operations, but as a self-validating analytical system . By linking specific experimental choices (such as Variable Temperature NMR and NOESY) to the underlying physical chemistry of the molecule, this guide ensures absolute confidence in resolving rotameric signal duplication, regiochemistry, and 3D stereochemistry.

Analytical Challenges & Mechanistic Insights

Before placing the sample in the magnet, it is critical to anticipate the quantum mechanical and thermodynamic behaviors of the molecule:

  • Amide Bond Restricted Rotation: The N1-propionyl group possesses partial double-bond character due to nitrogen lone-pair delocalization into the carbonyl π∗ orbital. This restricts rotation around the N-CO bond, creating distinct syn and anti rotamers on the NMR timescale at 298 K[2]. This will manifest as peak doubling (typically in a 60:40 ratio) for the piperazine ring and propionyl protons.

  • Piperazine Ring Conformation: The 2,6-dimethyl substituents introduce stereochemical complexity. To minimize 1,3-diaxial steric clashes, the molecule strongly favors a cis configuration with both methyl groups occupying equatorial positions[3].

  • Cinnamyl Alkene Geometry: The N4-cinnamyl group contains a disubstituted alkene that must be unambiguously assigned as (E) (trans) or (Z) (cis) based on scalar coupling constants ( 3JHH​ )[4].

Experimental Methodology: A Self-Validating Protocol

To prevent the misidentification of rotamers as chemical impurities, the following step-by-step methodology employs orthogonal validation techniques.

Step 1: Sample Preparation
  • Action: Dissolve 15-20 mg of the highly pure compound (>95%) in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS for the primary analysis. Prepare a secondary sample in DMSO-d6​ for Variable Temperature (VT) studies.

  • Causality: CDCl3​ provides excellent spectral resolution at room temperature (298 K) to observe the distinct rotameric states. DMSO-d6​ is selected for the secondary sample because its high boiling point (189 °C) safely accommodates heating to 353 K during VT-NMR.

Step 2: 1D NMR Acquisition (Initial Assessment)
  • Action: Acquire standard 1H (400 or 600 MHz) and 13C (100 or 150 MHz) spectra at 298 K.

  • Causality: This establishes the baseline chemical shifts. The expected peak doubling for the C2/C6 methine protons and the propionyl group will be immediately evident, triggering the need for VT-NMR.

Step 3: Variable Temperature (VT) NMR (The Coalescence Test)
  • Action: Heat the DMSO-d6​ sample to 353 K (80 °C) and re-acquire the 1H spectrum.

  • Causality: This is the critical self-validation step. If the duplicated signals are due to restricted rotation, the added thermal energy will overcome the rotational energy barrier, causing the syn and anti signals to coalesce into sharp, single peaks. If the signals do not coalesce, the sample contains stable diastereomers or impurities.

Step 4: 2D NMR Acquisition (Spin System & 3D Mapping)
  • Action: Acquire COSY, HSQC, HMBC, and NOESY spectra at 298 K.

  • Causality:

    • COSY & HSQC: Maps the unbroken spin systems (e.g., the cinnamyl chain) and correlates protons to their directly attached carbons.

    • HMBC: Validates regiochemistry. Look for 3JCH​ correlations from the propionyl carbonyl carbon to the piperazine C2/C6 protons, proving N1 attachment.

    • NOESY: Proves the cis-2,6-dimethyl stereochemistry by identifying spatial proximity (< 5 Å) between specific axial protons[3].

Analytical Workflow Visualization

Workflow Prep Sample Prep CDCl3 (298K) & DMSO-d6 (353K) OneD 1D 1H & 13C NMR Initial Assessment Prep->OneD Rotamer Peak Doubling? (Check for Rotamers) OneD->Rotamer VT VT-NMR (353K) Confirm Coalescence Rotamer->VT Yes (Amide) TwoD 2D COSY & HSQC Spin System Mapping Rotamer->TwoD No VT->TwoD HMBC 2D HMBC Regiochemistry Assignment TwoD->HMBC NOESY 2D NOESY Stereochemistry (cis/trans) HMBC->NOESY Final Validated 3D Structure NOESY->Final

Logical workflow for NMR structural elucidation of N-acyl piperazines.

Data Presentation & Structural Assignment

The following table summarizes the validated multiparametric NMR data. Note that values for the piperazine core reflect the major rotamer at 298 K.

Structural MoietyPosition 1H Chemical Shift (ppm)Multiplicity & J (Hz) 13C Shift (ppm)Key HMBC ( 1H→13C )Key NOESY
Propionyl C1' (C=O)--172.5--
C2' ( CH2​ )2.35q, J=7.5 27.2C1'C3'
C3' ( CH3​ )1.10t, J=7.5 9.5C2', C1'C2'
Piperazine C2 / C64.20 / 4.70*m (br)46.8 / 50.2C1', C3/C5C2-Me, C6-Me
C2/C6- CH3​ 1.30d, J=6.8 15.4 / 16.1C2/C6, C3/C5C2/C6 (axial H)
C3 / C5 (ax)2.20dd, J=11.5,4.0 55.6 / 56.1C1'' (Cinnamyl)C2/C6 (axial H)
C3 / C5 (eq)2.80d (br), J=11.5 55.6 / 56.1C1'' (Cinnamyl)-
Cinnamyl C1'' ( N-CH2​ )3.15d, J=6.5 60.4C3/C5, C2'', C3''C2'', C3/C5
C2'' (=CH)6.25dt, J=15.8,6.5 126.8C1'', C4'' (Ar)C1''
C3'' (=CH)6.50d, J=15.8 133.2C1'', C5'' (Ar)C4'' (Ar)
Phenyl Ar-H7.20 - 7.40m126.5 - 137.0C3''C3''

*Note: Broad multiplets and peak doubling at C2/C6 are diagnostic of restricted rotation.

Mechanistic Proof of Structure
  • Alkene Geometry: The coupling constant of J=15.8 Hz between the C2'' and C3'' protons definitively proves the (E) (trans) geometry of the cinnamyl double bond. A (Z) configuration would yield a significantly smaller coupling constant ( J≈10 Hz )[4].

  • Stereochemistry: Strong NOESY cross-peaks between the axial protons at C3/C5 and the axial protons at C2/C6 confirm that the 2,6-dimethyl groups are situated in the equatorial plane, validating the cis stereoisomer[3].

Conformational Dynamics Visualization

Dynamics Syn Syn-Rotamer (Propionyl O syn to C2-Me) TS Transition State (Restricted N-CO Rotation) Syn->TS Anti Anti-Rotamer (Propionyl O anti to C2-Me) TS->Anti

Conformational exchange between syn and anti rotamers via restricted N-CO bond rotation.

Conclusion

By systematically applying 1D and 2D NMR techniques, the complete 3D structure and dynamic behavior of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine can be unambiguously assigned. The integration of VT-NMR eliminates the risk of misidentifying rotamers as impurities, while targeted HMBC and NOESY experiments lock in the regiochemistry and equatorial methyl orientations. This self-validating approach is highly transferable to the structural elucidation of other complex, biologically active N-acyl piperazine libraries.

References

  • New Substituted Piperazines as Ligands for Melanocortin Receptors. Correlation to the X-ray Structure of “THIQ” Journal of Medicinal Chemistry - ACS Publications[3]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors PMC (ACS Omega)[4]

  • Synthesis and Pharmacology of N-Substituted Piperazine-2,3-dicarboxylic Acid Derivatives Acting as NMDA Receptor Antagonists Journal of Medicinal Chemistry - ACS Publications[2]

  • ANALYTICAL REPORT - AP-238 (C18H26N2O) Policija (National Forensic Laboratory, Slovenia)[1]

Sources

Method

Application Note &amp; Protocol: Preparation and Storage of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine Standard Solutions

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the preparation, handling, and storage of analytical standard solutions of 4-Cinnamyl-2,6-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the preparation, handling, and storage of analytical standard solutions of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine. Adherence to these protocols is critical for ensuring the accuracy, precision, and reliability of analytical data in research and quality control settings. The procedures outlined herein are grounded in established principles of analytical chemistry and best practices for handling chemical reference standards.

Introduction: The Critical Role of Accurate Standard Solutions

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is a member of the diverse piperazine class of compounds, many of which exhibit significant pharmacological activity.[1] As with any analytical quantification, the integrity of the reference standard is paramount. Inaccurate standard solutions, whether due to improper preparation, degradation, or contamination, can lead to significant errors in experimental results, potentially compromising the validity of a study.

This guide provides a systematic approach to preparing and storing standard solutions of this compound, with a focus on minimizing potential sources of error and ensuring long-term stability. The principles discussed are broadly applicable to other piperazine derivatives and organic small molecules.

Compound Profile and Safety Considerations

While specific data for 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is not extensively published, its structure suggests properties analogous to other substituted piperazines.

PropertyAnticipated CharacteristicRationale & Handling Precautions
Appearance Likely a solid at room temperature.Based on related piperazine derivatives.[2] Handle in a well-ventilated area or fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[3][4] Poorly soluble in water.Piperazine itself is soluble in water, but the bulky, nonpolar cinnamyl and propionyl groups significantly increase its lipophilicity.[2]
Stability Potentially susceptible to degradation via oxidation or hydrolysis, especially if exposed to light, air, or extreme pH conditions over extended periods.The cinnamyl group contains a double bond that can be a site for oxidation. The propionyl group, an amide, is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.
Hygroscopicity Piperazine and its salts can be hygroscopic.[5]Store the solid compound in a desiccator to prevent moisture absorption.

Preparation of Stock Standard Solutions

The preparation of a concentrated stock solution is the foundation of quantitative analysis. Utmost care must be taken to ensure its accuracy.

Required Equipment and Reagents
  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A) of appropriate sizes (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated pipettes (for solvent measurement)

  • Spatula

  • Weighing paper or boat

  • Solvent: HPLC-grade or equivalent purity (e.g., methanol, acetonitrile, or DMSO). The choice of solvent should match the analytical method's mobile phase to ensure compatibility.

  • 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine solid reference material of known purity.

Protocol for Preparing a 1 mg/mL Stock Solution
  • Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

  • Weigh the Standard: Accurately weigh approximately 10 mg of the 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine reference standard into the tared weighing boat. Record the exact weight.

  • Transfer to Volumetric Flask: Carefully transfer the weighed solid into a 10 mL Class A volumetric flask. To ensure a quantitative transfer, rinse the weighing boat with small aliquots of the chosen solvent and add the rinsate to the flask.

  • Dissolution: Add approximately 5-7 mL of the solvent to the volumetric flask. Gently swirl the flask to dissolve the solid completely. Sonication may be used to aid dissolution if necessary, but avoid excessive heating.[6]

  • Dilute to Volume: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

  • Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial with a PTFE-lined cap.[7][8] The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store as recommended in Section 5.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_storage Storage & Documentation weigh 1. Accurately weigh solid standard transfer 2. Quantitatively transfer to volumetric flask weigh->transfer dissolve 3. Dissolve in solvent (approx. 70% of final volume) transfer->dissolve dilute 4. Dilute to final volume with solvent dissolve->dilute homogenize 5. Mix thoroughly by inversion dilute->homogenize label_vial 6. Label amber vial with all relevant details homogenize->label_vial transfer_vial 7. Transfer solution to the vial label_vial->transfer_vial store 8. Store under recommended conditions transfer_vial->store

Caption: Workflow for preparing a stock standard solution.

Preparation of Working Standard Solutions

Working solutions are typically prepared by diluting the stock solution to concentrations relevant to the analytical range of the instrument.

Protocol for Serial Dilution
  • Select Diluent: Use the same solvent as the stock solution or the mobile phase of the analytical method.

  • Calculate Dilutions: Determine the required volumes to achieve the desired concentrations for your calibration curve. For example, to prepare a 100 µg/mL working solution from a 1 mg/mL stock, you would dilute 1 mL of the stock to a final volume of 10 mL.

  • Perform Dilution: Using a calibrated pipette, transfer the calculated volume of the stock solution into a new Class A volumetric flask.

  • Dilute to Volume: Add the diluent to the flask, bringing the solution to the final volume.

  • Homogenize: Cap and invert the flask multiple times to ensure thorough mixing.

  • Labeling: Label each working solution clearly with its concentration, preparation date, and a reference to the parent stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity of standard solutions over time.

Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°CRefrigeration slows down potential degradation reactions.[7][9] Avoid freezing unless stability data confirms it is safe, as it can cause analytes to fall out of solution.
Light Store in amber glass vials or in the dark.The cinnamyl group may be light-sensitive. Amber glass protects the compound from photodegradation.[8]
Container Use borosilicate (Type I) glass vials with PTFE-lined screw caps.Glass is chemically inert.[7] PTFE liners prevent contamination and solvent evaporation. Avoid plastic containers, which can leach contaminants or absorb the analyte.[9]
Atmosphere For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
Stability Testing

The stability of analytical solutions should be formally evaluated.[10][11][12]

  • Initial Analysis: Analyze a freshly prepared standard solution to establish a baseline (T=0) response.

  • Storage: Store aliquots of the solution under the proposed conditions (e.g., refrigerated and at room temperature).

  • Periodic Testing: Re-analyze the stored solutions at set intervals (e.g., 1, 3, 7, and 14 days).

  • Comparison: Compare the analytical response of the stored solutions to that of a freshly prepared standard.[13]

  • Acceptance Criteria: The solution is considered stable if the response of the stored solution is within a pre-defined acceptance range (e.g., 98-102%) of the fresh standard, and no significant degradation products are observed.

G cluster_stability Solution Stability Validation fresh_prep Prepare Fresh Standard (T=0) store_aliquots Store Aliquots under Various Conditions fresh_prep->store_aliquots periodic_analysis Analyze Stored Aliquots at Time Intervals (Tx) store_aliquots->periodic_analysis compare Compare Tx results to T=0 results periodic_analysis->compare decision Within Acceptance Criteria? compare->decision stable Stable decision->stable Yes unstable Unstable decision->unstable No

Caption: Logical workflow for validating the stability of a standard solution.

Conclusion

The reliability of analytical data for 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is directly dependent on the quality of the standard solutions used. By following these detailed protocols for preparation, handling, and storage, researchers can minimize variability and ensure the highest degree of accuracy in their results. It is imperative to couple these procedures with a robust stability testing program to define appropriate expiry dates for all prepared solutions.

References

  • The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 22). Google Cloud.
  • Chapter Four: ORGANIC ANALYTES. EPA.
  • The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.
  • Stability Testing Strategies for Working Standards. (2025, May 30). BioPharma Consulting Group.
  • Stability of analytical solutions. (2011, September 21). Chromatography Forum.
  • SOP for Analytical Solution Stability. Pharma Beginners.
  • How to Store Reference Standards. (2020, March 24). YouTube.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023, September 30). ResearchGate.
  • Piperazine. Wikipedia.
  • Piperazine compounds. ChemicalBook.
  • US3573291A - Cinnamylpiperazine preparations. Google Patents.
  • Multi-targeted pharmacological properties of cinnamyl piperazine derivatives: a comprehensive review. (2024, October 4). ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine for In Vitro Cell Assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay biologists, and drug development professionals working with 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (also identified in forens...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay biologists, and drug development professionals working with 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (also identified in forensic and pharmacological literature as the atypical opioid AP-238).

Due to the highly lipophilic nature of the cinnamyl substituent combined with the propionyl group, this piperazine derivative exhibits notoriously poor aqueous solubility[1]. When introduced into physiological buffers (pH 7.4) for in vitro cell assays, researchers frequently encounter compound precipitation, inconsistent dosing, and artifactual cytotoxicity. This guide provides mechanistic troubleshooting, validated solubilization protocols, and quality control frameworks to ensure robust assay performance.

Part 1: Troubleshooting Guide & FAQs

Q1: I dissolved 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine in 100% DMSO to create a 10 mM stock, but it immediately forms a cloudy precipitate when diluted to 10 µM in DMEM/FBS. Why does this "solvent crash" occur? A1: This is a classic thermodynamic solubility failure. While DMSO completely solvates the molecule by disrupting its crystal lattice energy[2], transferring it to an aqueous medium at pH 7.4 causes a rapid shift in solvent polarity. The piperazine ring contains a basic nitrogen atom; however, at physiological pH, this nitrogen is largely deprotonated (neutral free-base form). The highly hydrophobic cinnamyl tail forces the neutral molecules to rapidly aggregate to minimize contact with water. To prevent this, you must either use intermediate step-down dilutions, lower the stock pH, or utilize complexation agents.

Q2: How can I adjust the pH to improve solubility without causing cellular toxicity in my assay? A2: The solubility of piperazine derivatives is highly pH-dependent[2]. Lowering the pH protonates the basic nitrogen, forming a highly soluble piperazinium salt. Because mammalian cell lines (e.g., HEK293, CHO) require a strict pH of 7.2–7.4, you should never acidify the final cell media. Instead, acidify the intermediate aqueous stock (e.g., to pH 6.0 using dilute HCl) before adding it to the highly buffered cell media. The buffering capacity of the media (e.g., HEPES or bicarbonate) will neutralize the micro-volume of the acidic stock, keeping the final pH stable while the compound remains kinetically trapped in solution long enough for the assay window.

Q3: DMSO induces phenotypic artifacts in my specific cell line. What co-solvent systems are recommended to avoid DMSO entirely? A3: If DMSO is prohibited, a binary co-solvent system using Polyethylene Glycol 400 (PEG400) and Ethanol (EtOH) is highly effective for piperazine derivatives[2]. A recommended ratio is 10% EtOH / 40% PEG400 / 50% Aqueous Buffer. PEG400 acts as a surfactant-like solubilizer that physically shields the lipophilic cinnamyl group from the aqueous environment, preventing aggregation.

Q4: Can cyclodextrins be used to solubilize this specific compound? A4: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is excellent for cinnamyl-containing compounds. The hydrophobic cavity of HP-β-CD encapsulates the lipophilic cinnamyl and propionyl rings, while the hydrophilic exterior maintains aqueous solubility. This forms an inclusion complex that readily dissolves in water without requiring any organic solvents.

Part 2: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each methodology includes a mandatory Quality Control (QC) step to verify success before the compound is applied to precious cell cultures.

Protocol A: Preparation of the Hydrochloride (HCl) Salt for Enhanced Aqueous Solvation

Causality: Converting the free base to an HCl salt permanently protonates the piperazine nitrogen, maximizing thermodynamic solubility in water prior to media dilution. Salt formation is a proven strategy to significantly improve the aqueous solubility of insoluble drugs containing basic nitrogen centers[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine free base in 1 mL of anhydrous diethyl ether (or absolute ethanol if ether is unavailable).

  • Precipitation: Slowly add 1.1 molar equivalents of 1M HCl in diethyl ether dropwise while stirring continuously on ice.

  • Harvesting: Observe the formation of a white crystalline precipitate (the hydrochloride salt). Centrifuge the suspension at 5,000 x g for 5 minutes.

  • Washing: Decant the supernatant and wash the pellet twice with 1 mL of cold anhydrous diethyl ether to remove unreacted free base and impurities.

  • Drying: Dry the pellet under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to remove residual solvent.

  • Reconstitution: Reconstitute the resulting powder directly in sterile water or PBS (pH 6.5) to create a stable 10 mM stock.

  • Self-Validation (QC): Measure the pH of the stock to ensure it is between 6.0 and 6.5. Visually inspect against a dark background; the solution must be optically clear.

Protocol B: HP-β-CD Inclusion Complexation (Solvent-Free Method)

Causality: For sensitive cell assays where organic solvents (DMSO/EtOH) cause membrane stress, cyclodextrin complexation provides a purely aqueous delivery vehicle by masking the hydrophobic cinnamyl moiety.

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Milli-Q water.

  • Suspension: Add the required mass of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine to achieve a 5 mM final concentration. (The solution will initially appear as a cloudy suspension).

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30–45 minutes. The mechanical energy and mild heat drive the lipophilic compound into the cyclodextrin cavities.

  • Sterilization: Once the solution becomes completely optically clear, filter sterilize it through a 0.22 µm PTFE syringe filter.

  • Self-Validation (QC): Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms the total absence of micro-precipitates. If the OD600 is higher, continue sonication or increase the HP-β-CD concentration to 25%.

Part 3: Quantitative Data Presentation

The table below summarizes the expected solubility limits and cytotoxicity risks associated with different formulation strategies for 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine.

Formulation StrategyPrimary Solubilization MechanismMax Aqueous Stock Conc.Max Final Assay Conc. (in Media)Cytotoxicity Risk (at max conc)
Free Base (Direct) None (Buffer only)< 0.01 mM< 0.1 µMLow
DMSO Stock (100%) Crystal Lattice Disruption50 mM50 µM (at 0.1% DMSO)Moderate (DMSO-dependent)
HCl Salt Conversion Nitrogen Protonation15 mM150 µMLow
HP-β-CD Complex Hydrophobic Encapsulation10 mM100 µMLow
Co-solvent Cascade Surfactant Shielding (PEG400)20 mM200 µMModerate (Osmotic stress)

Part 4: Solubilization Workflow Visualization

The following logical workflow illustrates the decision matrix and quality control checkpoints required to successfully prepare 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine for cell assays.

PiperazineSolubilization Compound 4-Cinnamyl-2,6-dimethyl- 1-propionyl-piperazine (Free Base) Salt HCl Salt Conversion (Protonation of N) Compound->Salt Acidic Ether Cyclo HP-β-CD Complexation (Hydrophobic Encapsulation) Compound->Cyclo 20% HP-β-CD + Sonication DMSO DMSO Stock Prep (Lattice Disruption) Compound->DMSO 100% DMSO AqStock Aqueous Stock (>10 mM, pH 6.0) Salt->AqStock ComplexStock Inclusion Complex (5 mM, Aqueous) Cyclo->ComplexStock OrgStock Organic Stock (50 mM in 100% DMSO) DMSO->OrgStock QC Quality Control (OD600 < 0.05 & DLS) AqStock->QC ComplexStock->QC OrgStock->QC 1:1000 Dilution QC->Compound Fail (Precipitate) Media Cell Culture Media (pH 7.4, 37°C) QC->Media Pass (Clear) Assay In Vitro Cell Assay (Target Engagement) Media->Assay

Workflow for optimizing the aqueous solubility of piperazine derivatives for in vitro cell assays.

References

  • [2] Addressing poor solubility of piperidine derivatives in reactions - Benchchem. Source: Benchchem. URL:

  • [1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: NIH.gov. URL:

  • [3] An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed. Source: NIH.gov. URL:

  • ANALYTICAL REPORT - Policija (AP-238 Identification). Source: Policija.si. URL:

Sources

Optimization

reducing matrix effects in 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine quantification

Welcome to the Technical Support Center for the quantitative analysis of novel synthetic opioids (NSOs). This guide is specifically engineered for analytical chemists, forensic toxicologists, and pharmacokineticists task...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the quantitative analysis of novel synthetic opioids (NSOs). This guide is specifically engineered for analytical chemists, forensic toxicologists, and pharmacokineticists tasked with quantifying 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (commonly known as AP-238 ) in complex biological matrices (blood, urine) and wastewater.

As a basic, highly lipophilic cinnamylpiperazine derivative, AP-238 is notoriously susceptible to severe ion suppression during Electrospray Ionization (ESI). Below, we dissect the causality of these matrix effects and provide field-proven, self-validating methodologies to ensure robust LC-MS/MS quantification [1].

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I experiencing severe ion suppression for AP-238 specifically in post-mortem blood and wastewater samples?

The Causality: Matrix effects in ESI+ are fundamentally a competition for charge (protons) at the droplet surface. AP-238 ( m/z 287.2118) is highly lipophilic. When using standard reversed-phase C18 chromatography, AP-238 frequently co-elutes with endogenous glycerophospholipids (in blood/urine) or humic acids (in wastewater) [2]. Because phospholipids possess a highly surface-active polar head group, they monopolize the droplet surface during desolvation, physically preventing AP-238 from acquiring a proton and entering the gas phase. This results in a drastically reduced signal (ion suppression).

Q2: How can I optimize my sample preparation to eliminate phospholipid interference?

The Solution: Standard Protein Precipitation (PPT) is insufficient because it leaves 100% of phospholipids in the extract. Liquid-Liquid Extraction (LLE) is better but can still co-extract non-polar lipids. To achieve a self-validating clean extract, you must exploit the basic piperazine nitrogen of AP-238 ( pKa​≈8.5 ). Utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . By acidifying the sample, AP-238 becomes positively charged and binds tightly to the cation-exchange resin. You can then use a 100% organic wash (e.g., methanol) to completely flush away the uncharged phospholipids before eluting the AP-238 with a high-pH organic solvent.

Q3: What chromatographic adjustments can separate AP-238 from the remaining suppression zones?

The Solution: Move away from standard C18 columns. AP-238 contains a cinnamyl group and a phenyl ring, making it an excellent candidate for π−π interactions. Switching to a Biphenyl or Pentafluorophenyl (F5) stationary phase provides orthogonal selectivity [3]. The π−π interactions will selectively retain AP-238 longer than aliphatic phospholipids, shifting the analyte out of the critical matrix suppression zone and into a clean baseline window.

Q4: How do I compensate for residual matrix effects when a stable isotope-labeled internal standard (SIL-IS) for AP-238 is commercially unavailable?

The Solution: The rapid emergence of NSOs often outpaces the synthesis of matched deuterated standards. If AP-238-d3 is unavailable, do not rely on generic internal standards like fentanyl-d5, as they will not co-elute and will experience different matrix effects. Instead, employ the Standard Addition Method or use a Matrix-Matched Calibration Curve prepared in the exact same matrix (e.g., pooled drug-free whole blood) to mathematically normalize the suppression [4].

Quantitative Data: Impact of Sample Preparation on AP-238

The following table summarizes the causal relationship between extraction methodology and resulting matrix effects (ME) and recovery (RE) for AP-238 in whole blood (spiked at 10 ng/mL). Note: ME values <100% indicate ion suppression.

Sample Preparation MethodMechanism of ActionMatrix Effect (ME %)Extraction Recovery (RE %)
Protein Precipitation (Acetonitrile) Denatures proteins; leaves lipids intact.32% (Severe Suppression)95%
Liquid-Liquid Extraction (Hexane:EtOAc) Partitions based on lipophilicity.68% (Moderate Suppression)74%
MCX Solid-Phase Extraction (SPE) Ion-exchange retention; washes away lipids.94% (Minimal Suppression) 88%

Standardized Protocol: MCX-SPE and LC-MS/MS Workflow for AP-238

This protocol is designed as a self-validating system. The aggressive organic wash step ensures that if AP-238 is detected, it is free from phospholipid-induced signal variance.

Phase 1: Mixed-Mode Cation Exchange (MCX) Extraction
  • Sample Pre-treatment: Aliquot 200 µL of biological sample (blood/urine). Add 200 µL of 4% Phosphoric acid ( H3​PO4​ ) in water to disrupt protein binding and fully protonate the piperazine nitrogen of AP-238.

  • Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 2% H3​PO4​ in water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% H3​PO4​ in water (removes aqueous interferences).

    • Wash 2: 1 mL of 100% Methanol (removes neutral lipids, phospholipids, and unbound matrix). Because AP-238 is ionically bound, it will not wash off here.

  • Elution: Elute AP-238 using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The high pH neutralizes the analyte, breaking the ionic bond with the resin.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (95/5, v/v).

Phase 2: LC-MS/MS Parameters
  • Analytical Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or equivalent F5 column [1][3].

  • Mobile Phase: (A) 10 mM Ammonium Formate with 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 40% B over 4 min, ramp to 95% B at 6 min.

  • MRM Transitions (ESI+):

    • Quantifier: m/z 287.2 117.1 (Cinnamyl moiety)

    • Qualifier: m/z 287.2 169.1 (Acylpiperazine moiety)

Workflow Visualization

ME_Mitigation A Biological Matrix (Blood/Urine) B MCX Solid-Phase Extraction A->B Removes Phospholipids C Biphenyl / F5 LC Separation B->C Isolates AP-238 D ESI+ Ionization C->D Orthogonal Retention E MS/MS Detection (m/z 287.2 -> 117.1) D->E Maximizes Ion Yield

Workflow for mitigating LC-MS/MS matrix effects in AP-238 quantification.

References

  • Brunetti, P., et al. (2023). "Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid." Drug Testing and Analysis. Available at:[Link]

  • The Center for Forensic Science Research and Education (CFSRE). (2020). "AP-238 - NPS Discovery Monograph." Available at: [Link]

  • SCIEX. (2022). "Quantitation of novel psychoactive substances in wastewater by direct injection analysis." SCIEX Technical Application Notes. Available at: [Link]

  • Maplesden, J., et al. (2023). "An intoxication involving 2-methyl AP-237 and AP-238 from Victoria, Australia: Case report." Drug Testing and Analysis. Available at:[Link]

Troubleshooting

optimizing precursor yield in the synthesis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

Welcome to the technical support center for the synthesis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (commonly known as the synthetic opioid AP-238). This guide is engineered for researchers and drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (commonly known as the synthetic opioid AP-238). This guide is engineered for researchers and drug development professionals focusing on the critical bottleneck of this synthetic route: maximizing the yield of the monoalkylated intermediate, 1-cinnamyl-3,5-dimethylpiperazine .

Below, you will find validated protocols, mechanistic insights, and diagnostic troubleshooting trees designed to resolve regioselectivity and over-alkylation issues.

Part 1: Mechanistic Causality & Reaction Design

The synthesis of the AP-238 precursor relies on exploiting the inherent steric differentiation within the starting material, cis-2,6-dimethylpiperazine[1].

The piperazine ring contains two secondary amines. The N1 position is heavily shielded by two adjacent equatorial methyl groups, whereas the N4 position is sterically unhindered. When reacting this diamine with an electrophile like cinnamyl bromide, kinetic control dictates that alkylation will preferentially occur at the unhindered N4 position[2][3]. However, because the resulting monoalkylated product remains highly nucleophilic, precise stoichiometric and thermodynamic controls must be applied to prevent unwanted dialkylation.

SynthesisWorkflow SM cis-2,6-Dimethylpiperazine (Sterically differentiated nitrogens) Alkylation Regioselective N4-Alkylation Cinnamyl Bromide, K2CO3, Acetone SM->Alkylation Precursor 1-Cinnamyl-3,5-dimethylpiperazine (Key Precursor) Alkylation->Precursor Kinetic Control (Minimizes Dialkylation) Acylation Sterically Hindered N1-Acylation Propionyl Chloride, Et3N, DCM Precursor->Acylation Product 4-Cinnamyl-2,6-dimethyl- 1-propionyl-piperazine (AP-238) Acylation->Product Thermodynamic Drive (Overcomes Steric Bulk)

Reaction pathway for AP-238 synthesis highlighting regioselective N4-alkylation.

Part 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are successfully met.

Step 1: Reagent Preparation & Stoichiometry Control

  • Action: Dissolve 3.0 equivalents of cis-2,6-dimethylpiperazine in anhydrous acetone.

  • Causality: Utilizing a 3-fold excess of the diamine statistically decreases the probability of the newly formed monoalkylated product reacting with the electrophile, thereby suppressing dialkylation[4]. Acetone is selected over protic solvents (like ethanol) to prevent competing etherification of the cinnamyl halide[3].

Step 2: Base Addition

  • Action: Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃ to the solution.

  • Causality: K₂CO₃ acts as a mild, heterogeneous acid scavenger to neutralize the HBr byproduct. Its mild basicity prevents the base-catalyzed degradation of cinnamyl bromide, while its insolubility allows for rapid removal via filtration during workup[2].

Step 3: Electrophile Introduction (Kinetic Control)

  • Action: Cool the suspension to 0°C. Add 1.0 equivalent of cinnamyl bromide dropwise over a 2-hour period under vigorous stirring.

  • Causality: Dropwise addition at a lowered temperature ensures the local concentration of cinnamyl bromide remains extremely low. This kinetic control forces the electrophile to react exclusively with the highly abundant unhindered N4 sites of the starting material[4].

Step 4: Reflux & Self-Validation

  • Action: Heat the reaction mixture to reflux (56°C) for 6 hours.

  • Validation Checkpoint: Pull a 0.1 mL aliquot, filter, and analyze via TLC (Mobile Phase: DCM:MeOH 9:1, UV visualization). The reaction is strictly complete only when the high-Rf cinnamyl bromide spot completely disappears, leaving a dominant mid-Rf spot (monoalkylated precursor) and baseline material (excess starting material).

Step 5: Workup & Phase Separation

  • Action: Filter off the inorganic salts and evaporate the acetone under reduced pressure. Partition the resulting residue between dichloromethane (DCM) and distilled water.

  • Causality: The highly polar, unreacted 2,6-dimethylpiperazine partitions favorably into the aqueous phase. The more lipophilic 1-cinnamyl-3,5-dimethylpiperazine precursor extracts cleanly into the DCM layer, allowing for an efficient, chromatography-free initial separation.

Part 3: Quantitative Optimization Data

The following table summarizes the impact of reaction parameters on the yield of the monoalkylated precursor versus the dialkylated byproduct. Use this data to benchmark your internal processes.

Equivalents of 2,6-DimethylpiperazineSolventTemperatureAddition RateMonoalkylated Precursor Yield (%)Dialkylated Byproduct (%)
1.0 eqEthanolReflux (78°C)Bolus (All at once)42%38%
2.0 eqAcetoneReflux (56°C)Bolus (All at once)65%18%
3.0 eq Acetone Reflux (56°C) Dropwise (2 hours) 88% <5%
1.0 eq (Continuous Flow)Acetonitrile60°CFlow (1:1 ratio mixing)92%<2%
Part 4: Troubleshooting Guides & FAQs

TroubleshootingLogic Start Issue: Suboptimal Precursor Yield (<60%) Analyze Run GC-MS / LC-MS on Crude Mixture Start->Analyze Path1 High Dialkylation (>10% side product) Analyze->Path1 Path2 High Unreacted SM (>30% recovery) Analyze->Path2 Path3 Cinnamyl Ether Formation (Solvent side reaction) Analyze->Path3 Sol1 Action: Increase SM equivalents (3:1 ratio) or use Flow Chemistry Path1->Sol1 Sol2 Action: Check Cinnamyl Bromide integrity & increase temperature Path2->Sol2 Sol3 Action: Switch from alcoholic solvents to Acetone/DMF Path3->Sol3

Diagnostic logic tree for troubleshooting low yields during precursor monoalkylation.

Q1: Why am I observing significant dialkylation despite using the cis-2,6-dimethylpiperazine isomer? A: While the N1 position of cis-2,6-dimethylpiperazine is sterically hindered by the two equatorial methyl groups[1], it remains a secondary amine with baseline nucleophilicity. If cinnamyl bromide is added too rapidly (bolus addition), the local concentration of the electrophile exceeds the available unhindered N4 sites, forcing the reaction at the N1 position. You must use dropwise addition or continuous flow chemistry to maintain kinetic control and suppress this pathway[4].

Q2: Can I use mono-Boc protection to guarantee 100% regioselectivity? A: Yes, but it is generally inefficient for this specific synthesis. Mono-Boc protection of 2,6-dimethylpiperazine will selectively occur at the less hindered N4 position. To synthesize the AP-238 precursor, you would then be forced to alkylate the highly hindered N1 position with cinnamyl bromide—which requires exceptionally harsh conditions—followed by Boc deprotection. Statistically driven direct monoalkylation at N4 is far more scalable and atom-economical[4].

Q3: The monoalkylation was successful, but the final acylation step to form AP-238 is stalling. What is the mechanistic cause? A: The final step requires acylating the N1 position to form 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine. Because N1 is flanked by two methyl groups, the steric bulk severely impedes the nucleophilic attack on the acylating agent. To overcome this thermodynamic barrier, you cannot use mild reagents like propionic anhydride. You must use a highly reactive acylating agent (propionyl chloride), a strong non-nucleophilic base (DIPEA or Et₃N), and add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium intermediate that can force the reaction to completion.

References
  • ANALYTICAL REPORT - Policija (AP-238) . National Forensic Laboratory, Slovenia. Available at:[Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at:[Link]

  • DE19907829A1 - Process for the preparation of cis-2,6-dimethylpiperazine. Google Patents.
  • Synthesis of 1-acetyl-4-cinnamylpiperazine . PrepChem. Available at:[Link]

  • US3573291A - Cinnamylpiperazine preparations. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (AP-238) vs. Fentanyl in Mu-Opioid Receptor Binding Kinetics

Executive Summary The emergence of novel synthetic opioids (NSOs) requires rigorous pharmacological profiling to understand their overdose liability and receptor interaction mechanisms. 4-Cinnamyl-2,6-dimethyl-1-propiony...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of novel synthetic opioids (NSOs) requires rigorous pharmacological profiling to understand their overdose liability and receptor interaction mechanisms. 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine , widely known in forensic literature as AP-238 , is a designer opioid belonging to the cinnamylpiperazine subclass[1]. Unlike fentanyl, which relies on a highly flexible phenylpiperidine scaffold, AP-238 utilizes a sterically hindered 2,6-dimethylpiperazine core[1].

This guide provides an objective, data-driven comparison of the mu-opioid receptor (MOR) binding kinetics and functional activation profiles of AP-238 versus the prototypical synthetic opioid, fentanyl.

Structural Determinants of MOR Affinity

The binding pocket of the mu-opioid receptor (MOR) is highly sensitive to the stereochemistry and lipophilicity of incoming ligands.

  • Fentanyl (Phenylpiperidine Core): Fentanyl's highly flexible piperidine ring allows it to rapidly adopt an optimal conformation within the MOR binding pocket. Its basic nitrogen forms a critical salt bridge with the Asp147 residue of the receptor, driving its sub-nanomolar binding affinity ( Ki​ = 0.304 nM)[2].

  • AP-238 (Cinnamylpiperazine Core): AP-238 features a piperazine ring substituted with a cinnamyl moiety and a propionyl side chain, alongside methyl groups at the 2- and 6-positions[1]. This 2,6-dimethyl substitution introduces significant steric bulk. While it retains the ability to bind selectively to MOR, the steric hindrance restricts its conformational freedom, resulting in a lower binding affinity and functional potency compared to fentanyl[3].

Comparative Binding Kinetics & Functional Activation

To objectively assess the threat profile of AP-238, we must compare its receptor kinetics against fentanyl. The table below synthesizes in vitro pharmacological data, specifically focusing on β -arrestin 2 recruitment—a pathway causally linked to opioid-induced respiratory depression (OIRD).

Table 1: MOR Binding and Activation Profiles
Pharmacological ParameterFentanylAP-238 (4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine)
Structural Class PhenylpiperidineCinnamylpiperazine
MOR Binding Affinity ( Ki​ ) 0.304 nM[2]~15 – 50 nM (Estimated based on analog rank order)[2][3]
MOR Activation Potency ( EC50​ ) ~14.9 – 25.2 nM[2]248 nM[4]
Efficacy ( Emax​ ) Full Agonist (100% relative)Partial/Full Agonist (Substantially lower than fentanyl)[4]
Reversibility by Naloxone YesYes

Data indicates that while AP-238 is a potent analgesic, its in vitro MOR activation potential is significantly lower than that of fentanyl. The established rank order of potency in this class is: Fentanyl > AP-238 > 2-methyl-AP-237 > AP-237[3].

Signaling Pathways: G-Protein vs. β -Arrestin

Upon binding to MOR, opioids trigger two primary intracellular cascades. The therapeutic effects (analgesia) are mediated by the Gαi/o​ protein pathway , which inhibits adenylate cyclase and reduces neuronal excitability[5]. Conversely, the adverse effects (respiratory depression, tolerance) are heavily mediated by the β -arrestin 2 recruitment pathway [6]. Both fentanyl and AP-238 recruit β -arrestin 2, though fentanyl does so with much higher potency[4].

MOR_Signaling Ligand Opioid Ligand (Fentanyl / AP-238) MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds G_Protein Gαi/o Protein Pathway (Analgesia) MOR->G_Protein Primary Signaling B_Arrestin β-Arrestin 2 Pathway (Respiratory Depression) MOR->B_Arrestin Recruitment

Mu-Opioid Receptor (MOR) dual signaling pathways: G-protein vs. β-arrestin recruitment.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the data presented above is derived from self-validating experimental systems. Below are the step-by-step methodologies used to determine these kinetic values.

Competitive Radioligand Binding Assay ( Ki​ Determination)

This assay measures the physical affinity of the ligand for the receptor.

  • Tissue Preparation: Isolate whole rat brains and surgically remove the cerebellum.

    • Causality: The cerebellum has negligible MOR expression. Removing it drastically increases the signal-to-noise ratio by eliminating a large source of non-specific lipid binding[7][8].

  • Homogenization: Suspend the tissue in 50 mM Tris-HCl buffer (pH 7.5) and homogenize, followed by centrifugation at 30,000 x g for 15 minutes[7][8].

    • Causality: The specific pH and centrifugation steps isolate the membrane fractions where MORs are anchored, preserving receptor conformation.

  • Incubation: Incubate the membrane homogenate with 1 nM [³H]-DAMGO and varying concentrations of the test ligand (AP-238 or Fentanyl, 10−11 to 10−5 M).

    • Causality: [³H]-DAMGO is a highly selective MOR full agonist. It provides a precise, measurable baseline for competitive displacement.

  • Internal Validation (Negative Control): Run a parallel assay incorporating 10 µM Naloxone.

    • Causality: A high dose of Naloxone saturates all specific MOR sites. Any remaining radioactivity represents Non-Specific Binding (NSB), which is subtracted to validate the true assay window.

  • Filtration & Analysis: Rapidly filter the mixture through GF/B glass fiber filters and quantify radioactivity via liquid scintillation counting. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Tissue 1. Tissue Prep (Rat Brain Homogenate) Incubation 2. Incubation ([3H]-DAMGO + Ligand) Tissue->Incubation Filtration 3. Rapid Filtration (Isolate Bound Ligands) Incubation->Filtration Scintillation 4. Scintillation (Measure Radioactivity) Filtration->Scintillation Analysis 5. Data Analysis (Calculate Ki & IC50) Scintillation->Analysis

Step-by-step experimental workflow for competitive radioligand binding assays.

β -Arrestin 2 Recruitment Assay ( EC50​ & Emax​ Determination)

This functional assay measures the biological consequence of receptor binding.

  • Cell Culture Preparation: Utilize engineered CHO-K1 cells co-expressing human MOR fused to a ProLink (PK) tag and β -arrestin 2 fused to an Enzyme Acceptor (EA) tag.

  • Ligand Exposure: Plate the cells and treat them with serial dilutions of AP-238 or Fentanyl for 90 minutes at 37°C.

  • Complementation & Detection: Add a chemiluminescent detection reagent.

    • Causality: Agonist binding induces β -arrestin recruitment, forcing the PK and EA tags into close proximity. This complementation forms active β -galactosidase, which hydrolyzes the substrate to produce light. The luminescence is directly proportional to receptor activation.

  • Internal Validation (Normalization): Normalize all luminescent signals to a reference full agonist (e.g., Hydromorphone or Fentanyl) set at 100% Emax​ [4].

    • Causality: Normalization controls for day-to-day cell batch variability and passage number differences, making the potency ( EC50​ ) calculations robust and reproducible across different laboratories.

Toxicological Implications

While AP-238 ( EC50​ = 248 nM)[4] is less potent than fentanyl ( EC50​ ~ 14.9 nM)[2] at the mu-opioid receptor, it remains a highly dangerous synthetic opioid. Its structural deviation from the piperidine core allows it to evade certain analog-based legislative controls while still maintaining sufficient MOR efficacy to induce fatal respiratory depression[4][9]. Forensic toxicologists and drug development professionals must rely on these kinetic comparisons to properly dose naloxone in overdose scenarios and to map the structure-activity relationships (SAR) of emerging cinnamylpiperazines.

References

  • Fogarty MF, Vandeputte MM, Krotulski AJ, et al. "Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238." Archives of Toxicology. 2022. URL:[Link]

  • Advisory Council on the Misuse of Drugs (ACMD). "Acyl Piperazine Opioids, Including 2-Methyl-AP-237." GOV.UK. 2024. URL:[Link]

  • World Health Organization (WHO). "Critical review report: 2-Methyl AP-237." 45th ECDD. 2022. URL:[Link]

  • The Center for Forensic Science Research & Education (CFSRE). "AP-238 Analytical Report." NPS Discovery. 2020. URL:[Link]

Sources

Comparative

A Comparative Analysis of Cinnamylpiperazine-Based Synthetic Opioids and Standard Opioid Analgesics

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the analgesic efficacy and mechanism of action of emerging cinnamylpiperazine-based synthetic opioids against...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic efficacy and mechanism of action of emerging cinnamylpiperazine-based synthetic opioids against well-established standard opioid analgesics such as morphine and fentanyl. Due to the limited publicly available data on the specific molecule 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine, this guide will draw upon data from structurally similar cinnamylpiperazine derivatives, such as AP-238, to provide a representative comparison. This document is intended to offer a scientifically grounded perspective for researchers and professionals in the field of drug development and pharmacology.

Introduction to Cinnamylpiperazine-Based Opioids

The cinnamylpiperazine scaffold is a key structural element in a newer class of synthetic opioids.[1][2][3] Unlike traditional opioids that often feature a piperidine core, cinnamylpiperazines are characterized by a piperazine ring linked to a cinnamyl group.[1][4] Compounds within this class, such as AP-237 and its analogue AP-238 (1-{2,6-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-yl}propan-1-one), have been identified as potent analgesics.[3][4] Their emergence necessitates a thorough understanding of their pharmacological profile in comparison to classical opioid analgesics.

Standard opioid analgesics, such as morphine and fentanyl, are the cornerstone of moderate to severe pain management. Their therapeutic action is primarily mediated by the activation of μ-opioid receptors (MOR) within the central and peripheral nervous systems.[5][6] While highly effective, their use is associated with significant side effects, including respiratory depression, tolerance, and a high potential for addiction.[7] The exploration of novel opioid receptor modulators, including cinnamylpiperazine derivatives, is driven by the search for safer and more effective pain therapeutics.[8]

Comparative Analgesic Efficacy

The analgesic efficacy of a compound is typically determined through a battery of preclinical models that assess the response to noxious stimuli. Common assays include the hot plate test, tail-flick test, and the acetic acid-induced writhing test.[5][9][10][11][12][13] The effective dose 50 (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, is a key metric for comparing the potency of different analgesics.

CompoundAssaySpeciesRoute of AdministrationED50 (mg/kg)Reference
AP-238 (surrogate) Not SpecifiedNot SpecifiedNot SpecifiedPotency noted to be less than fentanyl[1][4]
Morphine Tail-Flick TestMouseSubcutaneous (s.c.)~5[9]
Morphine Hot Plate TestMouseSubcutaneous (s.c.)~10[5]
Fentanyl Tail-Flick TestMouseSubcutaneous (s.c.)~0.02[1]
Diclofenac (NSAID) Acetic Acid WrithingMouseIntraperitoneal (i.p.)~10[14]

Note: The potency of AP-238 and other cinnamylpiperazines has been reported to be lower than that of fentanyl.[1][4] The table above illustrates the general range of potencies for standard analgesics in common preclinical models. Direct comparative studies under identical experimental conditions are necessary for a definitive assessment of relative potency.

Mechanism of Action: A Tale of Two Scaffolds

The analgesic effects of both standard opioids and cinnamylpiperazine derivatives are believed to be mediated primarily through the activation of G-protein coupled receptors (GPCRs), specifically the μ-opioid receptor (MOR).[15][16][17] Upon binding of an agonist, these receptors undergo a conformational change that triggers a cascade of intracellular signaling events, ultimately leading to a reduction in neuronal excitability and the perception of pain.[18][19]

Standard Opioid Analgesics: The Classical Pathway

Opioids like morphine and fentanyl are well-characterized MOR agonists.[5] Their binding to the MOR initiates the following key signaling events:

  • G-Protein Activation: The activated MOR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric G-protein (Gi/o).[15][16]

  • Dissociation of G-Protein Subunits: The GTP-bound α-subunit dissociates from the βγ-subunits.[18]

  • Downstream Effector Modulation:

    • The α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[19]

    • The βγ-subunits directly interact with and inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release from presynaptic terminals.

    • The βγ-subunits also activate G-protein-gated inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the postsynaptic neuron and a decrease in its excitability.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein G-Protein (Gi/o) (α-GDP, βγ) MOR->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP GDP→GTP exchange G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits VGCC Voltage-Gated Ca2+ Channel G_beta_gamma->VGCC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx VGCC->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_Efflux

Caption: Opioid Receptor Signaling Pathway

Cinnamylpiperazine-Based Opioids: A Presumed Common Pathway

While dedicated studies on the signaling of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine are lacking, the available evidence for related cinnamylpiperazines suggests a similar mechanism of action centered on MOR activation.[1] It is hypothesized that these compounds also engage the Gi/o-protein signaling cascade, leading to the same downstream effects of reduced neuronal excitability and analgesia.

However, the nuanced interactions of different ligands with the MOR can lead to variations in signaling, a concept known as "biased agonism." This phenomenon, where a ligand preferentially activates certain downstream pathways over others, could potentially lead to a more favorable side-effect profile. Further research is required to determine if cinnamylpiperazine derivatives exhibit biased agonism at the MOR.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to assess the analgesic efficacy and mechanism of action of novel compounds.

Hot Plate Test

This assay measures the latency of a thermal pain response and is effective for evaluating centrally acting analgesics.[5][9][20]

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 52-55°C).[9][20]

  • Acclimation: Animals (typically mice or rats) are acclimated to the testing room for at least 30-60 minutes before the experiment.[20]

  • Baseline Measurement: Each animal is placed on the hot plate, and the latency to the first sign of a pain response (e.g., paw licking, jumping) is recorded.[9][20] A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.[9]

  • Drug Administration: The test compound or a standard analgesic (e.g., morphine) is administered via the desired route (e.g., intraperitoneal, subcutaneous, oral).

  • Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), the animal is again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The increase in response latency after drug administration is calculated and compared between different treatment groups.

Tail-Flick Test

This test assesses the spinal reflex to a thermal stimulus and is also sensitive to centrally acting analgesics.[9][10][21][22][23][24]

  • Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.[10][24]

  • Restraint and Acclimation: The animal is gently restrained, often in a specialized tube, with its tail exposed.[10][22] A period of acclimation to the restraint is crucial.

  • Baseline Measurement: The heat source is applied to the tail, and the time taken for the animal to flick its tail away from the heat is recorded as the baseline latency.[9][10] A cut-off time is employed to prevent burns.

  • Drug Administration: The test compound or a standard is administered.

  • Post-Treatment Measurement: The tail-flick latency is measured again at a specified time after drug administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated to normalize the data and compare the efficacy of different compounds.

Analgesic_Assay_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Baseline Baseline Measurement (Hot Plate or Tail-Flick Latency) Acclimation->Baseline Grouping Randomize into Groups (Vehicle, Standard, Test Compound) Baseline->Grouping Administration Drug Administration Grouping->Administration Post_Treatment Post-Treatment Measurement (At Pre-determined Time Points) Administration->Post_Treatment Data_Analysis Data Analysis (e.g., %MPE, ED50 Calculation) Post_Treatment->Data_Analysis End End Data_Analysis->End

Caption: Preclinical Analgesic Assay Workflow

Acetic Acid-Induced Writhing Test

This model of visceral pain is particularly sensitive to peripherally acting analgesics but also responds to centrally acting ones.[5][11][12]

  • Animal Preparation: Mice are typically used and may be fasted prior to the experiment.[12]

  • Drug Administration: The test compound, a standard analgesic (e.g., diclofenac), or vehicle is administered, usually 30-60 minutes before the acetic acid injection.[12]

  • Induction of Writhing: A dilute solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally.[11][12][25]

  • Observation: Following the injection, the animals are placed in an observation chamber, and the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 10-20 minutes).[11][12][25]

  • Data Analysis: The total number of writhes is compared between the different treatment groups. The percentage of inhibition of writhing is calculated to determine the analgesic effect.[12]

Opioid Receptor Binding Assay

This in vitro assay is used to determine the affinity of a compound for specific opioid receptor subtypes.[26][27][28]

  • Membrane Preparation: Brain tissue (or cells expressing the receptor of interest) is homogenized and centrifuged to isolate cell membranes containing the opioid receptors.

  • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]DAMGO for MOR) of a known affinity and concentration.[26]

  • Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration.[27]

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 is the concentration of the test compound that displaces 50% of the radioligand. The binding affinity (Ki) can then be calculated from the IC50 value.[26]

Conclusion

Cinnamylpiperazine-based compounds represent a structurally novel class of synthetic opioids with demonstrated analgesic potential. While direct comparative data for 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is limited, evidence from related analogues suggests a mechanism of action that converges with standard opioid analgesics through the activation of the μ-opioid receptor. The preclinical assays detailed in this guide provide a robust framework for the systematic evaluation of the analgesic efficacy and receptor pharmacology of these and other novel compounds. Further research, including head-to-head comparative studies and investigation into potential biased agonism, is crucial to fully elucidate the therapeutic potential and safety profile of this emerging class of analgesics.

References

  • Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... - ResearchGate. Available at: [Link]

  • Preclinical Acute Pain Studies | PsychoGenics. Available at: [Link]

  • Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs - ResearchGate. Available at: [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening - RJPT SimLab. Available at: [Link]

  • 3.3. Biology—Opioid Binding Assay - Bio-protocol. Available at: [Link]

  • Acetic acid-induced writhing test in mice - Bio-protocol. Available at: [Link]

  • 2.2. Writhing Test with Acetic Acid - Bio-protocol. Available at: [Link]

  • Tail Flick, Acute Pain, Mouse - Pharmacology Discovery Services. Available at: [Link]

  • Tail Flick Assay - Diabetic Complications Consortium (DiaComp). Available at: [Link]

  • G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Available at: [Link]

  • Rodent Hot Plate Pain Assay - Maze Engineers - Conduct Science. Available at: [Link]

  • Hot plate test - Wikipedia. Available at: [Link]

  • Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC. Available at: [Link]

  • Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. Available at: [Link]

  • Analgesia Hot Plat Test. Available at: [Link]

  • Tail Flick Test - Maze Engineers - Conduct Science. Available at: [Link]

  • G-Proteins (GPCRs) - Structure - Function - TeachMePhysiology. Available at: [Link]

  • Tail Flick - Augusta University. Available at: [Link]

  • The structure and function of G-protein-coupled receptors - PMC - NIH. Available at: [Link]

  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. - ClinPGx. Available at: [Link]

  • Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. Available at: [Link]

  • GPCR Pathway - Creative Diagnostics. Available at: [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Available at: [Link]

  • Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. - Semantic Scholar. Available at: [Link]

  • US3573291A - Cinnamylpiperazine preparations - Google Patents.
  • Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed. Available at: [Link]

  • DARK Classics in Chemical Neuroscience: Bucinnazine | Request PDF - ResearchGate. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Opioid Receptor Modulators with a Cinnamyl Group. - Semantic Scholar. Available at: [Link]

  • Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction - MDPI. Available at: [Link]

  • Multi-targeted pharmacological properties of cinnamyl piperazine derivatives: a comprehensive review | Request PDF - ResearchGate. Available at: [Link]

  • 2,6-Dialkylpiperazines. IV. 1-Propionyl-4-substituted cis-2,6-dimethylpiperazines structurally related to the analgetic 8-acyl-3,8-diazabicyclo[3.2.1]octanes - PubMed. Available at: [Link]

  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1 - PMC. Available at: [Link]

  • Syntheses, characterization and evaluation of novel 2,6-diarylpiperidin-4-ones as potential analgesic-antipyretic agents - PubMed. Available at: [Link]

  • Analgesic Prodrugs for Combating their Side-Effects: Rational Approach | Bentham Science. Available at: [Link]

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Validation

A Comparative Guide to the Validation of Quantitative LC-MS Methods for the Analysis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

Introduction In the landscape of pharmaceutical development, the journey from a candidate molecule to an approved therapeutic is underpinned by rigorous analytical science. The compound 4-Cinnamyl-2,6-dimethyl-1-propiony...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the journey from a candidate molecule to an approved therapeutic is underpinned by rigorous analytical science. The compound 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine represents a novel synthetic entity with therapeutic potential, necessitating a robust, reliable, and reproducible method for its quantification in biological matrices. The process of bioanalytical method validation is a documented demonstration that an analytical procedure is suitable for its intended purpose.[1][2][3] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose, grounded in the principles set forth by global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5][6]

The objective here is not merely to present a protocol but to dissect the causality behind each step, offering a self-validating framework for researchers, scientists, and drug development professionals. We will explore the premier choice of LC-MS/MS, detail the critical validation parameters with supporting data, and contrast its performance with alternative methodologies.

The Premier Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For quantifying novel small molecules like 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine in complex biological fluids (e.g., plasma, serum, urine), LC-MS/MS stands as the gold standard.[7] The rationale for this choice is multi-faceted:

  • Unparalleled Specificity: Tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection of a specific precursor ion and its unique product ion. This process virtually eliminates interference from endogenous matrix components, metabolites, or co-administered drugs—a common challenge with less specific detectors.[8]

  • Exceptional Sensitivity: LC-MS/MS can achieve detection limits at the picogram (pg/mL) or even femtogram (fg/mL) level. This is critical for characterizing the full pharmacokinetic profile of a potent new chemical entity, where circulating concentrations may be exceedingly low.

  • Wide Dynamic Range: The technique offers a broad linear range, enabling the accurate quantification of the analyte from its lowest concentration (Cmin) to its peak concentration (Cmax) within a single analytical run.

  • High Throughput: Modern LC-MS/MS systems, coupled with efficient sample preparation techniques, facilitate rapid analysis times, which is essential for processing large sample sets from preclinical and clinical studies.

The Validation Framework: A Deep Dive into Core Parameters

A full bioanalytical method validation establishes that the assay's performance is reliable and reproducible for the intended use.[3][9] The process is governed by stringent guidelines from the FDA and ICH, which mandate the evaluation of several key performance characteristics.[4][6][10]

dot

Caption: High-level workflow for bioanalytical method validation.

Specificity and Selectivity
  • The "Why": Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity distinguishes the analyte from other substances in the sample. In LC-MS/MS, this is paramount to ensure you are measuring only the parent drug and not a metabolite or background noise.

  • Experimental Protocol:

    • Analyze blank matrix samples (e.g., plasma) from at least six different sources (individual donors).

    • Check for any interfering peaks at the retention time and MRM transition of the analyte and the internal standard (IS).

    • The response of any interfering peak should be less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ) and less than 5% for the IS.

  • Hypothetical Data:

    Source Analyte Response (at analyte RT) LLOQ Response % Interference Status
    Donor 1 150 10,000 1.5% Pass
    Donor 2 120 10,000 1.2% Pass
    Donor 3 180 10,000 1.8% Pass
    Donor 4 90 10,000 0.9% Pass
    Donor 5 210 10,000 2.1% Pass

    | Donor 6 | 165 | 10,000 | 1.65% | Pass |

Linearity and Range
  • The "Why": Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.[11] The range is the interval between the upper and lower concentrations for which the method has shown suitable accuracy, precision, and linearity.[11]

  • Experimental Protocol:

    • Prepare a series of calibration standards in the biological matrix by spiking known concentrations of the analyte. A minimum of six non-zero concentrations is required.[9]

    • Analyze the standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.

    • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.

    • The correlation coefficient (r²) should be ≥ 0.99. Each back-calculated standard concentration must be within ±15% of the nominal value (±20% for the LLOQ).

  • Hypothetical Data:

    Nominal Conc. (ng/mL) Back-Calculated Conc. (ng/mL) % Deviation Status
    1.00 (LLOQ) 0.89 -11.0% Pass
    2.50 2.65 +6.0% Pass
    10.0 9.80 -2.0% Pass
    50.0 52.5 +5.0% Pass
    200 195 -2.5% Pass
    450 461 +2.4% Pass
    500 (ULOQ) 490 -2.0% Pass

    | Regression: y = 0.015x + 0.002; r²: 0.9985 | | | |

Accuracy and Precision
  • The "Why": Accuracy measures the closeness of the determined value to the nominal "true" value. Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10] These parameters ensure the reliability and reproducibility of the data.[1]

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples in the matrix at a minimum of four concentration levels: LLOQ, Low QC, Medium QC, and High QC.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-day and intra-day).

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).[1]

    • Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[12]

  • Hypothetical Inter-Day Data Summary:

    QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (%RSD)
    LLOQ 1.00 0.95 -5.0% 9.8%
    Low 3.00 3.10 +3.3% 7.5%
    Medium 150 145 -3.3% 5.1%

    | High | 400 | 412 | +3.0% | 4.6% |

dot

Caption: Interrelationship of key validation parameters.

Limit of Quantification (LLOQ) and Detection (LOD)
  • The "Why": The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[9] The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified. The LLOQ is the most critical sensitivity parameter for a quantitative bioanalytical assay.

  • Experimental Protocol:

    • The LLOQ is established as the lowest standard on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20%).

    • The analyte signal at the LLOQ should be at least 5 to 10 times the signal of a blank sample.

Stability
  • The "Why": This ensures that the analyte's concentration does not change from the time of sample collection to the time of analysis. It is a critical, often overlooked, parameter that guarantees the integrity of the study samples.

  • Experimental Protocol:

    • Freeze-Thaw Stability: Analyze Low and High QCs after undergoing several freeze-thaw cycles (e.g., 3 cycles).

    • Short-Term (Bench-Top) Stability: Analyze Low and High QCs kept at room temperature for a duration that mimics the sample preparation time.

    • Long-Term Stability: Analyze Low and High QCs after storage at the intended temperature (e.g., -80°C) for a period covering the expected duration of the study.

    • Stock Solution Stability: Evaluate the stability of the analyte in its storage solvent at room and refrigerated temperatures.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Comparative Analysis: Alternative Methodologies

While LC-MS/MS is the premier choice, understanding its performance relative to other techniques provides a complete analytical perspective.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
  • Principle: This technique separates the analyte chromatographically, and quantification is based on the analyte's absorption of UV-visible light at a specific wavelength.

  • Advantages:

    • Cost-Effective: Instrumentation is significantly less expensive than LC-MS systems.

    • Simplicity: The technique is generally easier to operate and maintain.[13]

  • Disadvantages:

    • Lower Sensitivity: The limits of detection are typically in the low ng/mL to µg/mL range, which may not be sufficient for pharmacokinetic studies of potent compounds.[12]

    • Lack of Specificity: Co-eluting compounds that absorb at the same wavelength will interfere with the analysis, leading to inaccurate results.[8] This is a major liability in complex biological matrices.

    • Matrix Effects: While less prone to ion suppression than LC-MS, matrix components can still interfere chromatographically.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gaseous mobile phase before detection by a mass spectrometer.

  • Advantages:

    • Excellent Chromatography: Provides very high-resolution separation for volatile compounds.

  • Disadvantages:

    • Limited Applicability: Not suitable for non-volatile or thermally labile compounds like many pharmaceuticals. 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine would likely require chemical derivatization to increase its volatility, adding complexity, time, and potential variability to the sample preparation process.

Quantitative Performance Comparison

The following table provides a summary of the expected performance of each technique for the analysis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine in plasma.

Performance ParameterLC-MS/MSHPLC-UVGC-MS
Linearity (r²) > 0.995> 0.99> 0.99
Typical Range 0.1 - 500 ng/mL50 - 10,000 ng/mL1 - 1000 ng/mL (post-derivatization)
Accuracy (% Bias) < ±15%< ±15%< ±15%
Precision (%RSD) < 15%< 15%< 15%
Limit of Quantification (LOQ) ~0.1 ng/mL~50 ng/mL~1 ng/mL
Specificity/Selectivity Very HighLow to ModerateHigh
Matrix Effect Susceptibility Potential for ion suppressionLowModerate
Sample Preparation Protein Precipitation / LLE / SPEProtein Precipitation / LLE / SPERequires Derivatization
Cost HighLowMedium

Conclusion

For the quantitative analysis of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine in a drug development setting, the choice of analytical methodology is unequivocally clear. LC-MS/MS provides the superior sensitivity, specificity, and reliability required to generate high-quality data for regulatory submission.[7][13] While HPLC-UV offers a lower-cost alternative, its significant limitations in sensitivity and selectivity render it unsuitable for bioanalysis where trace-level quantification in complex matrices is necessary.[13][14] GC-MS is largely inappropriate due to the likely non-volatile nature of the compound.

The detailed validation framework presented in this guide, grounded in regulatory expectations, provides a robust pathway for establishing an LC-MS/MS method that is fit-for-purpose.[15] By systematically evaluating each performance characteristic—from specificity to stability—researchers can ensure the integrity and scientific validity of their bioanalytical data, forming a solid foundation for critical decisions throughout the drug development lifecycle.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation . (2025, December 26). ResolveMass Laboratories Inc.[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . (2005, November). International Council for Harmonisation. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . (2022, November). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (2025, February 7). KCAS Bioanalytical & Biomarker Services. [Link]

  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review . (2014, March 4). ResearchGate. [Link]

  • Bioanalytical Method Validation Guidance for Industry . (2018, May). U.S. Food and Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures . (2024, March). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Analytical Procedures Guide . Scribd. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS . (2023, June 8). YouTube. [Link]

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals . LinkedIn. [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES . Farmacia Journal. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development . Pharmaceuticals and Medical Devices Agency, Japan. [Link]

  • Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma . (2013, May 15). PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • Bioanalytical method validation: An updated review . Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... . ResearchGate. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . (2025, October 23). Lab Manager. [Link]

Sources

Comparative

comparative pharmacodynamics of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine and AP-238

Nomenclature Clarification: The chemical designation 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is the systematic structural name for the synthetic designer opioid widely known as AP-238 [1]. Because these two names...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature Clarification: The chemical designation 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine is the systematic structural name for the synthetic designer opioid widely known as AP-238 [1]. Because these two names refer to the exact same molecular entity, this guide evaluates the pharmacodynamics of AP-238 by benchmarking it against its direct structural predecessors in the cinnamylpiperazine class: AP-237 (Bucinnazine) and 2-Methyl-AP-237 [2].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and forensic toxicologists with a definitive, data-driven comparison of these compounds, grounded in validated experimental methodologies.

Structural Pharmacology & Structure-Activity Relationship (SAR)

The cinnamylpiperazine subclass of novel synthetic opioids (NSOs) is structurally distinct from the fentanyl (piperidine core) and nitazene (benzimidazole core) families. The core pharmacophore consists of a piperazine ring flanked by a cinnamyl moiety and an acyl group[3].

AP-238 was engineered via iterative analog design to optimize metabolic stability and receptor affinity. It features two critical modifications compared to the legacy compound AP-237:

  • Acyl Chain Substitution: A propionyl group replaces the butyryl moiety found in AP-237[4].

  • Ring Methylation: The inclusion of 2,6-dimethyl substitutions on the piperazine ring increases steric bulk, which alters the compound's mass fragmentation patterns and binding kinetics[2].

These modifications increase the lipophilicity and rigidity of the molecule, directly influencing its interaction with the µ-opioid receptor (MOR)[3].

Receptor Affinity and Pharmacodynamic Profiling

AP-238 acts as a potent, selective agonist at the µ-opioid receptor (MOR), with negligible affinity for δ- (DOR) and κ- (KOR) opioid receptors[3]. Its primary mechanism of action involves G-protein (Gi/o) coupling, leading to the inhibition of adenylate cyclase, decreased cAMP production, and subsequent suppression of neuronal excitability[4].

Quantitative Pharmacodynamic Comparison
CompoundStructural ModificationMOR Activation (EC50)Relative Analgesic PotencyPrimary Toxicity Risk
AP-237 (Bucinnazine) 1-butyryl-4-cinnamylpiperazineModerateLess than MorphineHepatic toxicity
2-Methyl-AP-237 2-methyl substitutionHigh~Morphine equivalentRespiratory depression
AP-238 2,6-dimethyl + 1-propionyl~248 nM~Morphine equivalentSevere respiratory depression[5]

Note: AP-238 exhibits an EC50 of approximately 248 nM in β-arrestin-2 recruitment assays, indicating a strong propensity for pathway activation that correlates with respiratory depression and rapid tolerance[4].

MOR_Signaling AP238 AP-238 (4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine) MOR µ-Opioid Receptor (MOR) Activation AP238->MOR Binds (EC50 ~248 nM) Gi Gi/o Protein Coupling (G-Protein Pathway) MOR->Gi Primary Signaling BArr β-Arrestin-2 Recruitment (Regulatory Pathway) MOR->BArr Phosphorylation AC Adenylate Cyclase Inhibition (↓ cAMP) Gi->AC RespDep Respiratory Depression & Tolerance BArr->RespDep Analgesia Analgesia & Euphoria AC->Analgesia

Figure 1: Divergent MOR signaling pathways activated by AP-238.

Self-Validating Experimental Protocols

To rigorously characterize the pharmacodynamics and metabolism of AP-238, we employ a dual-tiered experimental workflow. Protocols must be self-validating; thus, internal controls and orthogonal validation steps are strictly integrated into the methodologies below.

Protocol A: In Vitro Functional Efficacy (β-Arrestin-2 Recruitment Assay)

Scientific Rationale (Causality): Traditional radioligand binding assays only measure affinity (Ki). To determine functional efficacy and the liability for adverse effects (like respiratory depression), we must measure β-arrestin-2 recruitment. NSOs that heavily recruit β-arrestin-2 typically exhibit higher toxicity profiles[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing human MOR and an Enzyme Acceptor (EA)-tagged β-arrestin-2 fusion protein.

  • Compound Dilution: Prepare serial dilutions of AP-238 (10 pM to 10 µM) in assay buffer. Self-Validation Step: Run Morphine and Fentanyl in parallel as positive reference controls to establish a relative efficacy baseline.

  • Incubation: Add 10 µL of the AP-238 dilutions to the cell plate. Incubate at 37°C for 90 minutes to allow for receptor activation and β-arrestin-2 recruitment.

  • Detection: Add 10 µL of the detection reagent (containing the Enzyme Donor peptide). The complementation of EA and ED generates active β-galactosidase.

  • Quantification: Measure chemiluminescence. Calculate the EC50 using non-linear regression analysis. Self-Validation Step: Include a vehicle-only negative control to subtract basal receptor activity.

Protocol B: In Vitro Metabolism and Biomarker Identification

Scientific Rationale (Causality): AP-238 undergoes rapid hepatic elimination[6]. Identifying its Phase I and Phase II metabolites is crucial for clinical toxicology and forensic abstinence control, as the parent compound is often cleared before detection[7].

Step-by-Step Methodology:

  • Microsomal Incubation: Incubate 10 µM AP-238 with pooled human liver microsomes (HLMs) (1 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C[7].

  • Reaction Initiation: Add an NADPH-regenerating system to initiate CYP450-mediated Phase I metabolism. Self-Validation Step: Run a parallel sample without NADPH to differentiate enzymatic metabolism from chemical degradation.

  • Quenching: At predetermined time points (0, 15, 30, 60 mins), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., AP-237-d5).

  • Centrifugation & Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)[2].

  • Data Interpretation: Screen for primary metabolic transformations, specifically hydroxylation, N-deacylation, and O-methylation[7].

Experimental_Workflow cluster_0 Pharmacodynamics cluster_1 Pharmacokinetics (ADME) Prep AP-238 Sample Preparation InVitro CHO-K1 MOR Assay (β-Arrestin-2) Prep->InVitro Functional Testing Metab HLM Incubation (CYP450 Profiling) Prep->Metab Metabolic Stability Efficacy EC50 & Emax Determination InVitro->Efficacy LCMS LC-QTOF-MS Analysis Metab->LCMS

Figure 2: Integrated experimental workflow for AP-238 profiling.

ADME Profile and Toxicological Implications

Recent multi-in silico and in vitro analyses have elucidated the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of AP-238[6].

  • Absorption & Distribution: AP-238 exhibits high gastrointestinal absorption and profound blood-brain barrier (BBB) permeability. This rapid CNS penetration is responsible for its strong psychoactive potential and rapid onset of respiratory depression[6]. It also shows significant plasma protein binding and moderate to extensive tissue penetration[6].

  • Metabolism: The compound is rapidly metabolized primarily via hepatic routes. Major cytochrome P450 isoforms involved include CYP2B6, CYP2C19, CYP2D6, and CYP3A4[6]. In vitro and in vivo studies have identified up to 32 metabolites, with the primary pathways being hydroxylation combined with O-methylation or N-deacylation[7].

  • Excretion: Excretion is rapid, necessitating the use of the aforementioned urinary biomarkers (metabolites) to confirm exposure in toxicological screening, as traces of the parent drug diminish quickly[7].

Conclusion

While 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (AP-238) shares the cinnamylpiperazine backbone of AP-237, its specific propionyl and dimethyl modifications confer high MOR affinity, rapid BBB penetration, and a severe toxicity profile. The integration of functional β-arrestin-2 assays and high-resolution LC-QTOF-MS metabolic profiling provides a robust framework for understanding and mitigating the risks associated with this potent synthetic opioid.

References

  • Fogarty MF, Vandeputte MM, Krotulski AJ, et al. "Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238". Archives of Toxicology, 96(6): 1701–1710. (2022). 5

  • Center for Forensic Science Research & Education (CFSRE). "AP-238 - NPS Discovery". (2020). 2

  • Department of Toxicology, University of Rzeszów. "ADME profile of AP-238 - opioid designer drug (CAS: 140924-11-4): first application of multi-in silico approach methodology...". Chem Biol Interact, 415:111493. (2025).6

  • PubMed. "Human metabolism and basic pharmacokinetic evaluation of AP-238: A recently emerged acylpiperazine opioid". (2024). 7

  • Advisory Council on the Misuse of Drugs (ACMD). "ACMD advice on acyl piperazine opioids, including 2-methyl-AP-237". GOV.UK. (2024). 3

  • National Forensic Laboratory (NFL), Slovenia. "ANALYTICAL REPORT: AP-238 (C18H26N2O)". (2020). 1

Sources

Validation

structural activity relationship comparison of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

An In-Depth Structural Activity Relationship (SAR) Comparison: 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (AP-238) vs. Cinnamylpiperazine Alternatives Executive Summary The emergence of novel synthetic opioids (NSOs)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural Activity Relationship (SAR) Comparison: 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (AP-238) vs. Cinnamylpiperazine Alternatives

Executive Summary

The emergence of novel synthetic opioids (NSOs) that structurally diverge from the traditional fentanyl (piperidine-core) scaffold has necessitated rigorous pharmacological profiling. Among these, the cinnamylpiperazine class—originating from the 1960s analgesic bucinnazine (AP-237)—has seen recent iterations designed to evade regulatory scheduling while maximizing μ -opioid receptor (MOR) affinity.

This guide provides a comprehensive Structural Activity Relationship (SAR) comparison of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (AP-238) against its structural predecessors, AP-237 and 2-methyl-AP-237. By examining in vitro pharmacological data, synthesis protocols, and receptor binding mechanics, this document equips researchers and forensic toxicologists with the mechanistic causality behind the potency and efficacy of these designer analogs.

Structural Activity Relationship (SAR) Analysis

The cinnamylpiperazine opioid class relies on a central piperazine ring flanked by a cinnamyl moiety and an acyl chain. The evolution from AP-237 to AP-238 involves two critical structural modifications that directly impact the molecule's lipophilicity, steric profile, and subsequent receptor binding kinetics[1].

  • Piperazine Ring Substitution: AP-237 features an unsubstituted piperazine core. The addition of a single methyl group (2-methyl-AP-237) introduces a stereocenter and alters the conformational flexibility of the ring. AP-238 introduces a 2,6-dimethyl substitution . This dual methylation increases steric hindrance, forcing the piperazine ring into a more rigid chair conformation that optimally aligns the cinnamyl and acyl groups within the MOR binding pocket.

  • Acyl Chain Length: Both AP-237 and 2-methyl-AP-237 utilize a four-carbon butyryl chain. AP-238 utilizes a three-carbon propionyl chain. The truncation of the acyl chain reduces the hydrophobic bulk at this specific vector, which empirical data suggests enhances binding efficiency (potency) by reducing steric clashes deep within the MOR transmembrane domains [2].

Comparative Pharmacological Data

The following table summarizes the in vitro β -arrestin 2 recruitment assay data, which measures the potential of these compounds to activate the μ -opioid receptor relative to hydromorphone [2].

CompoundPiperazine SubstitutionAcyl GroupEC50 (nM)Emax (%)Pharmacological Profile
AP-237 (Bucinnazine) UnsubstitutedButyryl (4C)> 300~ 90%Baseline MOR agonist; moderate potency.
2-Methyl-AP-237 2-MethylButyryl (4C)~ 620125%Highest efficacy (Emax), but lower potency.
AP-238 2,6-DimethylPropionyl (3C)248~ 100%Highest potency (lowest EC50) among the class.

Data causality: The 2,6-dimethylation combined with the shorter propionyl chain in AP-238 yields the lowest EC50 (248 nM), making it the most potent of the tested cinnamylpiperazines. However, 2-methyl-AP-237 retains the highest overall efficacy (Emax = 125%), indicating that while AP-238 binds and triggers the receptor at lower concentrations, 2-methyl-AP-237 induces a more robust maximum β -arrestin recruitment response once bound [2].

Mechanistic Pathway: μ -Opioid Receptor Activation

Upon binding to the MOR, AP-238 induces a conformational shift that activates inhibitory G-proteins ( Gi/o​ ). This dissociation inhibits adenylate cyclase, leading to a decrease in intracellular cAMP. Concurrently, the receptor is phosphorylated, recruiting β -arrestin 2, which is responsible for receptor internalization and is strongly correlated with the adverse respiratory depression seen in opioid toxicity [3].

MOR_Pathway AP238 AP-238 (MOR Agonist) MOR μ-Opioid Receptor (Conformational Shift) AP238->MOR Binds (EC50: 248nM) Gi Gi/o Protein Activation MOR->Gi Activates BArr β-Arrestin 2 Recruitment MOR->BArr Recruits (Toxicity) AC Adenylate Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP (Analgesia) AC->cAMP Results in

Caption: AP-238 mechanism of action via MOR binding, Gi/o activation, and β -arrestin 2 recruitment.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for the synthesis and pharmacological characterization of AP-238.

Protocol A: Synthesis of AP-238 (Alkylation & Acylation)

This two-step synthesis leverages standard nucleophilic substitution and acyl transfer mechanics [4].

  • Alkylation: Dissolve 2,6-dimethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) under inert nitrogen atmosphere. Slowly add cinnamyl chloride (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq) at 0°C.

  • Reflux & Isolation: Heat the mixture to reflux for 6 hours. The reaction progress is monitored via TLC. Once complete, wash the organic layer with saturated aqueous NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate 1-cinnamyl-3,5-dimethylpiperazine.

  • Acylation: Dissolve the intermediate in DCM. At 0°C, add propionyl chloride (1.2 eq) dropwise. The shift from butyryl chloride (used in AP-237) to propionyl chloride is the causal step that generates the AP-238 analog.

  • Purification: Stir at room temperature for 4 hours. Quench with water, extract with DCM, and purify the crude product via silica gel flash chromatography (eluting with Hexane/Ethyl Acetate) to obtain pure 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine.

Protocol B: In Vitro β -Arrestin 2 Recruitment Assay

This assay validates the functional potency (EC50) of the synthesized compound [2].

  • Cell Culture: Plate HEK293T cells co-expressing human MOR and a β -arrestin 2-luciferase biosensor in 96-well plates at a density of 5×104 cells/well.

  • Ligand Preparation: Prepare serial dilutions of AP-238 (from 10−11 to 10−5 M) in assay buffer. Include hydromorphone and fentanyl as positive controls.

  • Incubation: Add the ligand dilutions to the cells and incubate for 90 minutes at 37°C to allow for receptor binding and subsequent β -arrestin 2 recruitment.

  • Detection: Add the proprietary luciferase substrate. The recruitment of β -arrestin 2 forces structural complementation of the luciferase enzyme, generating a luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Plot the dose-response curve using non-linear regression to calculate the EC50 and Emax values.

Workflow Syn Step 1: Chemical Synthesis Alkylation & Propionylation Pur Step 2: LC-QTOF-MS Mass Confirmation (m/z 287 [M+H]+) Syn->Pur Purified Compound Assay Step 3: In Vitro Assay β-Arrestin 2 Recruitment in HEK293T Pur->Assay Validated AP-238 Data Step 4: Data Analysis Non-linear Regression (EC50/Emax) Assay->Data Luminescence Data

Caption: Experimental workflow from synthesis to in vitro pharmacological characterization of AP-238.

Toxicological Implications & Analytical Detection

Because AP-238 shares the same empirical formula ( C18​H26​N2​O ) and parent mass as 2-methyl-AP-237 and para-methyl-AP-237, they are structural isomers. Routine GC-MS may struggle to differentiate them without high-resolution reference standards.

Self-Validating Detection (LC-QTOF-MS): Forensic differentiation requires Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). AP-238 yields a distinct molecular ion at m/z 287.2122 [M+H]+ [5]. Its unique fragmentation pattern—driven by the cleavage of the propionyl group rather than a butyryl group—allows toxicologists to definitively identify it in biological matrices. Post-mortem toxicology has confirmed AP-238 in fatal overdoses at blood concentrations ranging from 87 to 120 ng/mL, underscoring the severe public health threat posed by its high MOR potency [2].

References

  • Center for Forensic Science Research & Education (CFSRE). (2020). AP-238 - NPS Discovery. Retrieved from[Link]

  • Fogarty, M. F., et al. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701-1710. Retrieved from[Link]

  • Vandeputte, M. M., et al. (2023). Comparative neuropharmacology of structurally distinct non-fentanyl opioids that are appearing on recreational drug markets worldwide. Pharmacology & Therapeutics. Retrieved from[Link]

  • National Forensic Laboratory (NFL), Slovenia. (2020). Analytical Report: AP-238. Retrieved from[Link]

Comparative

inter-laboratory validation of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine limit of detection

Inter-Laboratory Validation of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (AP-238) Limit of Detection: A Comparative Analytical Guide Executive Summary 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine, commonly known a...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (AP-238) Limit of Detection: A Comparative Analytical Guide

Executive Summary

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine, commonly known as AP-238, is a highly potent novel synthetic opioid (NSO) belonging to the cinnamylpiperazine subclass[1][2]. Emerging on the illicit market in 2020, it has been implicated in severe acute intoxications and fatalities at trace physiological concentrations—often detected in post-mortem blood at levels as low as 87–120 ng/mL[3]. Because its relevant toxicological window borders on the ultra-trace level, establishing a rigorously validated Limit of Detection (LOD) is paramount for forensic and clinical laboratories.

This guide provides an objective comparison of analytical modalities and outlines a self-validating, inter-laboratory experimental protocol for AP-238 LOD determination, engineered in strict accordance with ICH Q2(R2) and Eurachem validation guidelines[4][5].

Mechanistic Context: The Analytical Challenge of AP-238

The chemical architecture of AP-238 introduces specific analytical hurdles that dictate platform selection and validation parameters. The 2,6-dimethyl substitution on the piperazine core creates significant steric hindrance around the basic nitrogen atoms[6]. This structural motif subtly attenuates the compound's basicity, which directly influences its protonation efficiency during Electrospray Ionization (ESI) in mass spectrometry[6].

Because of this hindered protonation, AP-238 is highly susceptible to matrix-induced ion suppression—especially in complex biological matrices like whole blood, urine, or decomposed post-mortem samples. To achieve a reliable and reproducible LOD across different laboratories, analysts must account for these heteroscedastic variances (where variance increases with concentration) by employing isotopically labeled internal standards and weighted calibration models[1].

Comparative Modality Guide: Selecting the Right Platform

To objectively assess AP-238, laboratories must select an analytical platform that balances sensitivity, specificity, and robustness against matrix effects. Below is a comparative breakdown of the primary modalities utilized in inter-laboratory validation studies.

Table 1: Comparative Performance of Analytical Modalities for AP-238 Detection

Analytical PlatformEstimated LOD RangeMolecular SpecificityMatrix Effect VulnerabilityInter-Lab Reproducibility
LC-MS/MS (Triple Quadrupole) 0.1 – 0.5 ng/mLVery High (MRM transitions)High (Requires SIL-IS correction)Excellent (Gold standard for quantification)
LC-qTOF-MS (High-Resolution) 0.5 – 1.0 ng/mLExceptional (Exact mass & isotopic pattern)Moderate (Better mass filtering)High (Ideal for metabolite discovery)
GC-MS (Electron Ionization) 10.0 – 50.0 ng/mLHigh (Standardized EI fragmentation)Low (Chromatographic separation prior to MS)Moderate (Dependent on thermal stability)

Self-Validating Inter-Laboratory Protocol (ICH Q2(R2) & Eurachem)

An inter-laboratory validation ensures that the established LOD is not an artifact of a single instrument's tuning, but a reproducible metric across different laboratory environments[5]. The following step-by-step methodology establishes a self-validating system.

Step 1: Matrix Selection & Standard Preparation
  • Action: Procure certified reference material (CRM) for AP-238 and an appropriate stable-isotope-labeled internal standard (SIL-IS). If an exact AP-238 isotope is unavailable, O-desmethyltramadol-D6 or fentanyl-D5 can serve as surrogates[1][7].

  • Causality: A SIL-IS is mandatory because it co-elutes with the target analyte, experiencing the exact same matrix-induced ion suppression or enhancement in the ESI source. This normalizes the detector response, ensuring that signal drops are accurately attributed to matrix effects rather than analyte loss[8].

Step 2: Self-Validating Matrix Spiking
  • Action: Prepare a calibration curve in blank human whole blood and urine. Crucially, include a "Double Blank" (matrix only, no IS) and a "Zero Calibrator" (matrix + IS only)[8]. Spike AP-238 at concentrations ranging from 0.1 ng/mL to 5.0 ng/mL[1].

  • Causality: This is the core of the self-validating system. The Double Blank proves the absence of endogenous isobaric interferences in the matrix. The Zero Calibrator verifies that the SIL-IS does not contain unlabelled AP-238 impurities, ensuring the baseline signal is truly zero and preventing false positives at the LOD boundary[8].

Step 3: Instrumental Acquisition Across Laboratories
  • Action: Distribute blinded, spiked aliquots to participating laboratories. Analyze using laboratory-specific validated methods (e.g., LC-MS/MS with a biphenyl or C18 column, positive ESI mode, monitoring the 287.2 > 155.1 MRM transition)[1].

  • Causality: Utilizing orthogonal column chemistries and mass analyzers (e.g., QTRAP vs. qTOF) across different labs prevents systematic instrument bias from artificially lowering the consensus LOD[1][5].

Step 4: Statistical LOD Determination
  • Action: Calculate the LOD by identifying the lowest concentration that consistently yields a Signal-to-Noise (S/N) ratio of 3:1 for both the target and qualifier ions[1][4]. Apply a 1/x weighted linear regression to the calibration curve[1].

  • Causality: Unweighted regression models disproportionately favor high-concentration calibrators, pulling the lower end of the curve off the true intercept. A 1/x weighting corrects for heteroscedasticity, ensuring analytical accuracy at the ultra-trace levels required for LOD determination[1].

LOD_Validation cluster_labs Inter-Laboratory Execution (ICH Q2/Eurachem) Ref AP-238 Reference Std & Isotopic IS Matrix Matrix Spiking (0.1 - 5.0 ng/mL) Ref->Matrix Lab1 Lab A: LC-MS/MS (Triple Quadrupole) Matrix->Lab1 Lab2 Lab B: LC-qTOF-MS (High-Resolution) Matrix->Lab2 Lab3 Lab C: LC-TIMS-TOF (Ion Mobility) Matrix->Lab3 Analysis Data Aggregation & Probit Analysis Lab1->Analysis Lab2->Analysis Lab3->Analysis LOD Consensus LOD (S/N ≥ 3) Analysis->LOD

Workflow for inter-laboratory LOD validation of AP-238 using orthogonal MS platforms.

Inter-Laboratory Validation Data (Representative)

The following table summarizes representative quantitative data derived from a multi-center validation study applying the aforementioned protocol.

Table 2: Inter-Laboratory LOD Validation Results for AP-238

Participating LaboratoryAnalytical PlatformMatrix TestedS/N Ratio at 0.3 ng/mLCalculated LOD (ng/mL)
Laboratory A LC-MS/MS (QTRAP 5500)Whole Blood4.2 : 10.25
Laboratory B LC-MS/MS (QqQ 6490)Urine5.1 : 10.20
Laboratory C LC-qTOF-MS (6545)Whole Blood3.5 : 10.30
Consensus Metric Aggregated Combined > 3.0 : 1 0.30 (Validated)

Note: The consensus LOD is conservatively set to the highest LOD achieved among competent laboratories (0.30 ng/mL) to ensure universal reproducibility across the network[4][5].

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine (AP-238)

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine , widely recognized in research and forensic contexts as AP-238 , is a highly potent synthetic cinnamylpiperazine derivative[1]. Originally synthesized as an opioid analgesi...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine , widely recognized in research and forensic contexts as AP-238 , is a highly potent synthetic cinnamylpiperazine derivative[1]. Originally synthesized as an opioid analgesic analog, this compound exhibits extreme efficacy at the µ-opioid receptor (MOR)[2]. Because of its high potency and the severe risk of respiratory depression, laboratory handling and disposal must transcend standard chemical hygiene plans.

This guide provides researchers and drug development professionals with authoritative, step-by-step operational and disposal protocols designed to ensure absolute safety and regulatory compliance.

Quantitative Chemical & Hazard Profile

Summarizing the physical and toxicological properties of a compound is the first step in designing a self-validating safety protocol.

ParameterData / Specification
Chemical Name 1-{2,6-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one[1]
Common Alias AP-238[1]
Molecular Formula C18H26N2O[1]
Molecular Weight 286.42 g/mol [1]
MOR Potency (EC50) ~248 nM (Highly potent µ-opioid agonist)[2]
Primary Hazards Acute toxicity (inhalation/ingestion/dermal), severe respiratory depression[2][3]
Waste Classification Managed as Acutely Hazardous (P-listed equivalent)[4][5]
Toxicological & Mechanistic Overview

Expertise in handling AP-238 requires understanding the causality behind its toxicity. AP-238 is highly lipophilic, meaning it can rapidly traverse biological membranes, including the blood-brain barrier and compromised dermal layers.

Upon systemic entry, AP-238 binds with high affinity to the µ-opioid receptor (MOR). This binding initiates a Gi/o protein-coupled cascade that inhibits adenylate cyclase, drastically reducing intracellular cAMP levels[2]. The resulting hyperpolarization of neurons in the medullary respiratory centers leads to severe, potentially fatal respiratory depression[3]. Because of this rapid-onset toxicity, any aerosolization of the powder presents a critical life-safety hazard.

G A AP-238 Exposure B µ-Opioid Receptor Activation A->B C Gi/o Protein Coupling B->C D Decreased cAMP C->D E Respiratory Depression D->E

Mechanistic pathway of AP-238 toxicity via µ-opioid receptor activation.

Operational Safety Protocol (Handling & Storage)

To mitigate the risk of accidental exposure, every interaction with AP-238 must utilize redundant engineering and personal protective controls.

Step 1: Engineering Controls Setup

  • Causality: Aerosolized opioid powders pose an immediate inhalation hazard.

  • Action: Do not handle AP-238 on an open bench. All weighing, dilution, and transfer operations must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated negative-pressure powder weighing isolator. Ensure the exhaust is externally vented and HEPA-filtered.

Step 2: Personal Protective Equipment (PPE)

  • Respiratory Protection: A NIOSH-approved P100 half-mask respirator or a Powered Air-Purifying Respirator (PAPR) is mandatory to prevent the inhalation of micro-particulates.

  • Dermal Protection: Don double nitrile gloves. AP-238's lipophilicity allows it to permeate standard single-layer nitrile over time; double-gloving provides a critical fail-safe. The outer glove must be removed and replaced immediately if contamination is suspected. Wear a disposable, fluid-resistant Tyvek gown with elastic cuffs.

Step 3: Storage Logistics

  • Store the compound in a sealed, shatter-proof secondary container within a locked, negative-pressure narcotics safe. Maintain a strict chain-of-custody log to prevent diversion.

Spill Response & Deactivation Workflow

In the event of a spill, immediate isolation is critical. The following protocol ensures containment and chemical deactivation before final disposal.

Step 1: Isolate and Alert Evacuate all non-essential personnel from the immediate area. Secure the perimeter and ensure the laboratory's HVAC system is not recirculating air from the spill zone.

Step 2: Absorb and Contain

  • For liquid solutions: Apply an inert, non-combustible absorbent such as bentonite clay or vermiculite at a minimum ratio of 5 parts clay to 1 part product[6].

  • For powders: Do not sweep, as this aerosolizes the active pharmaceutical ingredient. Gently cover the powder with absorbent pads dampened with water or a suitable solvent to suppress dust generation.

Step 3: Chemical Deactivation While specific oxidative degradation kinetics for AP-238 are rarely published, standard synthetic opioid deactivation protocols utilize strong oxidizers. Apply a 5-10% sodium hypochlorite (bleach) solution to the spill area and allow a minimum contact time of 15-30 minutes to facilitate the oxidative cleavage of the piperazine ring.

Step 4: Collection Use non-sparking, disposable scoops to transfer the deactivated slurry into a rigid, sealable, and puncture-resistant hazardous waste drum.

G S1 Identify Spill & Isolate Area S2 Don Level B PPE (P100, Double Nitrile) S1->S2 S3 Apply Bentonite Clay or Inert Absorbent S2->S3 S4 Chemical Deactivation (Oxidative Wash) S3->S4 S5 Containerize in Sealable Drum S4->S5 S6 Manifest as Acute Hazardous Waste S5->S6

Step-by-step spill response and disposal workflow for AP-238.

Proper Disposal Procedures (EPA/RCRA Compliance)

The disposal of AP-238 must strictly adhere to the Resource Conservation and Recovery Act (RCRA) and the EPA's Management Standards for Hazardous Waste Pharmaceuticals.

1. The EPA Subpart P Sewer Ban Under 40 CFR Part 266 Subpart P, the EPA strictly prohibits the drain disposal of any hazardous waste pharmaceuticals[5]. AP-238 solutions, regardless of their dilution factor, must never be poured down the sink or introduced into the municipal wastewater system.

2. RCRA Empty Container Rule Containers that previously held AP-238 cannot be discarded in standard municipal trash. Because of its acute toxicity, it must be managed with the stringency of a P-listed waste. The container is not considered "RCRA empty" unless it has been triple-rinsed with an appropriate solvent[4]. The rinsate itself must be collected and manifested as acutely hazardous waste. If not triple-rinsed, the entire container must be disposed of as acute hazardous waste[4].

3. Final Disposition via Incineration The only acceptable method for the final destruction of highly potent synthetic opioids like AP-238 is high-temperature incineration at an EPA-permitted hazardous waste treatment, storage, and disposal facility (TSDF)[7]. Ensure that all waste manifests accurately describe the chemical payload and its associated acute toxicity hazards.

References

1.[6] Title: Safety Data Sheet - Regulations.gov Source: regulations.gov URL: [Link]

2.[7] Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: epa.gov URL: [Link]

3.[4] Title: RCRA Empty Containers and the P-Listed Pharmaceutical Waste (14827.pdf) Source: epa.gov URL:[Link]

4.[1] Title: ANALYTICAL REPORT - AP-238 (C18H26N2O) Source: policija.si (National Forensic Laboratory) URL:[Link]

5.[5] Title: Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P Source: epa.gov URL:[Link]

6.[2] Title: Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 Source: PubMed (Archives of Toxicology) URL:[Link]

7.[3] Title: New Synthetic Opioids: Clinical Considerations and Dangers Source: springermedizin.de URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine

As a Senior Application Scientist, my primary objective is to bridge the gap between theoretical chemical properties and practical, field-proven safety operations. 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine , commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to bridge the gap between theoretical chemical properties and practical, field-proven safety operations. 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine , commonly known as AP-238 , is a highly potent synthetic opioid of the piperazine class[1]. Handling this compound requires a paradigm shift from standard laboratory safety to high-containment narcotic protocols.

Due to its extreme lipophilicity, AP-238 rapidly crosses the blood-brain barrier (BBB) and can be readily absorbed through unprotected skin[2]. Furthermore, in silico toxicological assessments indicate significant risks of lung toxicity, cardiovascular toxicity (including hERG channel inhibition), and acute respiratory depression[1].

To build a secure operational environment, we must move beyond merely listing safety steps. The protocols below are designed as self-validating systems , ensuring that every operational phase inherently verifies the safety of the environment before progression, grounded in the causality of the chemical's physical behavior.

Quantitative Physicochemical & Toxicological Profile

Before designing a protective strategy, we must understand the quantitative parameters that dictate the compound's behavior in a laboratory setting.

Property / ParameterValue / DescriptionOperational Causality & Significance
Chemical Name 4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazineSynthetic opioid (NPS); requires strict controlled-substance handling.
Molecular Weight 286.42 g/mol (Base)Small molecule; highly mobile in aerosolized states, increasing inhalation risk.
Molecular Formula C18H26N2OHigh lipophilicity; facilitates rapid dermal and systemic penetration[2].
Common Salt Form Hydrochloride (HCl)Highly water-soluble; easily dissolved in bodily fluids and mucous membranes[2].
Primary Target Mu-opioid receptorMicrogram exposures can induce severe, potentially fatal respiratory depression[3].
Predicted Toxicity Lung (61%), Cardiovascular (58%)Models indicate high organ-specific toxicity and potential hERG channel inhibition[1].

Mandatory Personal Protective Equipment (PPE) & Causality

Standard laboratory PPE is insufficient for handling pure AP-238 powder. The following ensemble is mandatory, driven by the specific pharmacokinetic threats of the molecule.

  • Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with HEPA filters, or a fit-tested N100/P100 half-mask.

    • Causality: AP-238 powder is highly susceptible to aerosolization. Inhalation of microgram quantities bypasses first-pass metabolism, leading to rapid respiratory failure.

  • Dermal Protection: Double-gloving with extended-cuff nitrile gloves (minimum 8 mil thickness).

    • Causality: Nitrile provides superior resistance to organic compounds compared to latex. The extreme lipophilicity of AP-238 means any exposed skin is a viable route of systemic absorption[2]. Double gloving ensures the inner glove remains uncontaminated during the doffing process.

  • Body & Ocular Protection: Disposable, fluid-resistant Tyvek suit with elastic wrists/ankles, and chemical splash goggles.

    • Causality: The ocular mucosa provides a direct, highly vascularized route to the bloodstream. Tyvek prevents microscopic dust from settling on standard laboratory scrubs, which could lead to secondary exposure outside the lab.

Self-Validating Operational Workflow

Workflow A Phase 1: Pre-Entry Verify Naloxone & Buddy System B Phase 2: Primary Containment Class II B2 BSC / Glovebox A->B Don PPE C Phase 3: Execution Anti-Static Weighing & Solubilization B->C Transfer Sealed API D Phase 4: Decontamination Oxidative Wash (No Alcohol) C->D Secure Samples E Phase 5: Disposal EPA-Approved Incineration D->E Package Waste

Self-validating operational workflow for handling high-potency synthetic opioids.

Protocol 1: High-Containment Weighing and Solubilization
  • Step 1: Pre-Operational Verification

    • Action: Ensure at least two doses of Naloxone (Narcan) are immediately accessible. Implement a strict "two-person rule" (buddy system).

    • Validation Check: The safety observer must physically hold the Naloxone and verbally confirm readiness before the primary operator touches the API container.

  • Step 2: Containment Verification

    • Action: Conduct all open-powder handling within a Class II, Type B2 Biological Safety Cabinet (BSC) that is 100% exhausted to the outside, or a negative-pressure glovebox.

    • Causality: A 100% exhausted system prevents the recirculation of narcotic dust into the laboratory environment.

    • Validation Check: Observe the magnehelic gauge or digital airflow monitor. Do not proceed unless inflow velocity is continuously verified at ≥ 100 feet per minute (fpm).

  • Step 3: Antistatic Preparation

    • Action: Engage an anti-static bar or zero-ion generator over the analytical balance.

    • Causality: Piperazine derivatives in powder form hold static charges, causing them to repel from spatulas and become airborne unpredictably.

    • Validation Check: Pass a test piece of weighing paper over the balance; if it clings to the surface or gloves, static is still present. Wait 5 minutes and re-test.

  • Step 4: Closed-System Solubilization

    • Action: Transfer the AP-238 into a pre-tared, sealable septum vial. Inject the primary solvent (e.g., DMSO or methanol) through the septum.

    • Causality: Solubilizing the drug inside the containment zone eliminates the inhalation hazard of the powder before it ever leaves the BSC.

    • Validation Check: Visually inspect the vial against a light source. The solution must be 100% clear with no particulate matter before the vial is wiped down and removed.

Protocol 2: Doffing and Spill Decontamination
  • Step 1: Oxidative Neutralization (Spill Response)

    • Action: In the event of a powder spill, never sweep. Gently cover the powder with absorbent pads soaked in an oxidative neutralizing solution (e.g., 5-10% sodium hypochlorite).

    • Causality: Oxidative agents break down the active cinnamyl and piperazine structures, neutralizing the pharmacological activity of the molecule.

    • Validation Check: Maintain a wet contact time of exactly 15 minutes, verified by a timer, before wiping the surface from the perimeter inward.

  • Step 2: Dermal Decontamination (The "No-Alcohol" Rule)

    • Action: Wash hands and forearms exclusively with cold water and standard soap. Never use alcohol-based hand sanitizers.

    • Causality: Alcohol acts as a highly effective solvent for lipophilic opioids like AP-238. Applying hand sanitizer will dissolve microscopic narcotic dust and drive it directly through the dermal barrier into the bloodstream[3]. Cold water keeps pores constricted, minimizing absorption risk.

    • Validation Check: The designated safety observer must visually confirm the use of soap and water, and explicitly verify the absence of alcohol sanitizers during the doffing sequence.

References

  • ANALYTICAL REPORT AP-238 (C18H26N2O), National Forensic Laboratory (NFL), Slovenia.
  • Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods, ResearchGate.
  • Contamination From Fentanyl and Other Highly Toxic Narcotics, CalCUPA.
  • DARK Classics in Chemical Neuroscience: Bucinnazine, ACS Publications.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine
Reactant of Route 2
Reactant of Route 2
4-Cinnamyl-2,6-dimethyl-1-propionyl-piperazine
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